2-Methoxybenzylhydrazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-methoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-5-3-2-4-7(8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCIHBHZDAFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375455 | |
| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784189-95-3 | |
| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxybenzylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Methoxybenzylhydrazine Dihydrochloride. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties
This compound is a hydrazine derivative that serves as a valuable intermediate in the synthesis of various organic compounds. Its chemical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | [1] |
| CAS Number | 784189-95-3 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 225.11 g/mol | [1][2] |
| Appearance | Light yellow to brown powder/crystalline solid | |
| Melting Point | 118-120 °C | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (inferred from similar compounds). | [3] |
Synthesis Protocol
A general and established method for the synthesis of methoxybenzylhydrazine dihydrochlorides involves a two-step process. The following protocol is adapted from procedures reported for the synthesis of the isomeric (4-methoxybenzyl)hydrazine dihydrochloride.[3][4]
Step 1: Synthesis of (2-Methoxyphenyl)methylhydrazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, a solution of hydrazine hydrate in anhydrous ethanol is prepared.
-
2-Methoxybenzyl chloride, dissolved in anhydrous ethanol, is added dropwise to the hydrazine hydrate solution at room temperature with continuous stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the nucleophilic substitution reaction.
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
Step 2: Formation of the Dihydrochloride Salt
-
The crude (2-methoxyphenyl)methylhydrazine residue is redissolved in a minimal amount of anhydrous ethanol.
-
The solution is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise to the cooled solution with stirring.
-
The addition of hydrochloric acid results in the precipitation of this compound as a solid.
-
The precipitate is collected by vacuum filtration, washed with a small amount of cold anhydrous ethanol, and dried in a vacuum desiccator to yield the final product.
Analytical Methodologies
The characterization and quality control of this compound can be performed using a variety of standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of hydrazine derivatives.[5][6]
-
HPLC: A reversed-phase HPLC method, similar to that used for other hydrazine compounds like hydralazine hydrochloride, can be developed.[7] A typical setup would involve a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.
-
GC: For GC analysis, derivatization of the hydrazine moiety is often necessary to improve volatility and thermal stability. The resulting derivative can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[5]
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Spectral data for the related compound (2-Methoxyphenyl)hydrazine hydrochloride is available and can serve as a reference.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Reference spectra for related hydrazine hydrochlorides are available.[9]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
References
- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 784189-95-3 Cas No. | 2-Methoxy(benzylhydrazine) dihydrochloride | Matrix Scientific [matrixscientific.com]
- 3. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2-Methoxyphenyl)hydrazine hydrochloride(6971-45-5) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to (2-methoxyphenyl)hydrazine Derivatives
A comprehensive overview of the synthesis, properties, and potential applications of (2-methoxyphenyl)hydrazine hydrochloride and 2-methoxybenzylhydrazine dihydrochloride for researchers, scientists, and drug development professionals.
Introduction
The precise structure of "(2-methoxyphenyl)methylhydrazine dihydrochloride" is not readily found in scientific literature, suggesting a potential ambiguity in the nomenclature. This guide provides a detailed examination of two closely related and commercially available compounds that are likely interpretations of the intended structure: (2-methoxyphenyl)hydrazine hydrochloride and This compound . These compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines their chemical structures, physical and chemical properties, detailed synthesis protocols, and spectroscopic data.
Compound Structures and Properties
The key structural difference between the two compounds lies in the placement of the carbon atom relative to the hydrazine moiety. In (2-methoxyphenyl)hydrazine, the hydrazine group is directly attached to the aromatic ring. In 2-methoxybenzylhydrazine, a methylene (-CH2-) group bridges the phenyl ring and the hydrazine group. This structural variance significantly influences their chemical properties and reactivity.
Table 1: Physicochemical Properties
| Property | (2-methoxyphenyl)hydrazine hydrochloride | This compound |
| Molecular Formula | C₇H₁₁ClN₂O[1] | C₈H₁₄Cl₂N₂O[2] |
| Molecular Weight | 174.63 g/mol [1] | 225.11 g/mol [2] |
| CAS Number | 6971-45-5[1] | 784189-95-3[2] |
| Appearance | White crystalline solid[2] | White to off-white crystalline solid |
| Melting Point | 170-173 °C[2] | Not available |
| Solubility | Soluble in water[2] | Soluble in water |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.
Synthesis of (2-methoxyphenyl)hydrazine hydrochloride
This synthesis is typically a multi-step process starting from o-anisidine.[3]
Step 1: Diazotization of o-Anisidine
-
In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g (0.33 mol) of 20 wt% hydrochloric acid.
-
Stir the mixture at room temperature until a solution is formed.
-
Cool the solution to 0 °C with continuous stirring.
-
Over a period of 1 hour, add 28.49 g (0.17 mol) of a 40 wt% aqueous sodium nitrite solution dropwise, maintaining the reaction temperature at 0 °C.
-
The resulting mixture contains o-methoxybenzenediazonium chloride.
Step 2: Reduction to Hydrazine
-
To the diazonium salt solution, add a solution of sodium hydrogensulfite in water.
-
Adjust the pH to 6 and heat the mixture to 60-75 °C for 1.5 hours.
-
Cool the reaction mixture and adjust the pH to between 0.14 and 9.1 with hydrochloric acid at 5-25 °C for 3 hours to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-methoxyphenyl)hydrazine hydrochloride.
References
An In-depth Technical Guide to Methoxybenzylhydrazine Derivatives for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical documentation for 2-Methoxybenzylhydrazine dihydrochloride (CAS Number 784189-95-3) are limited. To provide a comprehensive technical guide as requested, this document focuses on the closely related and well-documented compound, (2-methoxyphenyl)hydrazine hydrochloride . This compound shares significant structural and chemical similarities, and its synthesis and applications are representative of this class of molecules, making it a valuable proxy for understanding the potential of this compound in research and development.
Introduction
Hydrazine derivatives are a cornerstone in synthetic organic chemistry and play a pivotal role in the development of novel therapeutic agents. Their utility as versatile building blocks stems from the reactive nature of the hydrazine moiety, which readily participates in a variety of chemical transformations. (2-methoxyphenyl)hydrazine and its salts are important intermediates, particularly in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceuticals. This guide provides a detailed overview of the synthesis, chemical properties, and key applications of (2-methoxyphenyl)hydrazine hydrochloride, offering valuable insights for researchers, scientists, and professionals in drug discovery and development. The information presented herein is intended to serve as a foundational resource for the exploration of this and related methoxybenzylhydrazine derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (2-methoxyphenyl)hydrazine hydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |
Synthesis of (2-methoxyphenyl)hydrazine hydrochloride
The synthesis of (2-methoxyphenyl)hydrazine hydrochloride is typically achieved through a two-step process involving the diazotization of o-anisidine followed by reduction. Below are detailed experimental protocols derived from established synthetic methods.
Experimental Protocols
Protocol 1: Diazotization of o-Anisidine and Reduction with Sodium Sulfite
This protocol outlines a common method for the preparation of (2-methoxyphenyl)hydrazine hydrochloride with a reported yield of 83.3%.[1]
Step 1: Diazotization
-
In a 300 mL flask, combine 20.14 g (0.16 mol) of o-anisidine, 25.12 g of water, and 60.77 g of 20 wt% hydrochloric acid (0.33 mol).
-
Stir the mixture at room temperature until a solution is formed.
-
Cool the solution to 0 °C with continuous stirring.
-
Over a period of 1 hour, add 28.49 g of a 40 wt% aqueous sodium nitrite solution (0.17 mol) dropwise, maintaining the temperature at 0 °C. This will yield a solution containing o-methoxybenzenediazonium chloride.
Step 2: Reduction
-
In a separate flask, prepare a solution containing ammonium hydroxide, sodium hydrogensulfite, and sodium chloride in water.
-
Add the o-methoxybenzenediazonium chloride solution to the reducing mixture.
-
Adjust the pH to 6 and heat the reaction mixture to 60-75 °C for 1.5 hours.
-
Cool the mixture and acidify with hydrochloric acid to a pH of 0.14 - 9.1.
-
Stir the mixture at 5-25 °C for 3 hours to precipitate the (2-methoxyphenyl)hydrazine hydrochloride.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.
Protocol 2: Diazotization of 4-chloro-2-methoxyaniline and Reduction with Stannous Chloride
This protocol describes the synthesis of a related compound, (4-chloro-2-methoxyphenyl)hydrazine hydrochloride, and achieves a high yield of 93%.[2] This method can be adapted for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride by using 2-methoxyaniline as the starting material.
Step 1: Diazotization
-
Suspend 1.69 g (10.7 mmol) of 4-chloro-2-methoxyaniline in a mixture of 25 mL of concentrated hydrochloric acid and 10 mL of acetic acid at 0 °C.
-
Slowly add a solution of 740 mg (10.7 mmol) of sodium nitrite in 10 mL of water dropwise.
-
Gradually warm the reaction mixture to 60 °C and maintain this temperature for 1.5 hours.
Step 2: Reduction
-
Cool the reaction solution to 0 °C.
-
Add a solution of 5.32 g (23.6 mmol) of stannous chloride in 25 mL of concentrated hydrochloric acid.
-
Stir the reaction for 30 minutes.
-
Collect the resulting precipitate by filtration to obtain (4-chloro-2-methoxyphenyl)hydrazine hydrochloride.
Synthesis Workflow
The general workflow for the synthesis of (2-methoxyphenyl)hydrazine hydrochloride can be visualized as follows:
Key Applications in Organic Synthesis
(2-methoxyphenyl)hydrazine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the construction of indole scaffolds via the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.[3][4][5]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
In a suitable reaction vessel, dissolve the (2-methoxyphenyl)hydrazine hydrochloride and an equimolar amount of the desired aldehyde or ketone in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride, or polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding 7-methoxyindole derivative.
Mechanism of Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions involving the formation of a hydrazone, followed by a[6][6]-sigmatropic rearrangement.
Biological Activity and Drug Development Potential
The synthesis of novel indole derivatives from (2-methoxyphenyl)hydrazine via the Fischer indole synthesis is of particular interest in drug discovery. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. The 7-methoxyindole derivatives that can be synthesized from this precursor are valuable starting materials for the development of new drugs targeting a variety of diseases.
Conclusion
(2-methoxyphenyl)hydrazine hydrochloride is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the construction of indole-based compounds. The synthetic protocols for its preparation are well-established and provide good yields. Its utility in the Fischer indole synthesis opens avenues for the creation of diverse libraries of substituted indoles for drug discovery and materials science. While the biological profile of this specific compound is not extensively documented, the known activities of related hydrazine and indole derivatives suggest that it holds considerable potential as a building block for novel therapeutic agents. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in the scientific and pharmaceutical fields.
References
- 1. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. (4-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride CAS#: 1567373-49-2 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methoxybenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxybenzylhydrazine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.
Introduction
Hydrazine derivatives are a critical class of organic compounds utilized extensively in the synthesis of a wide array of heterocyclic systems with diverse biological activities. The methoxybenzylhydrazine scaffold, in particular, serves as a key intermediate in the development of novel therapeutic agents. This compound is of particular interest due to the ortho-methoxy substitution on the benzyl ring, which can influence the conformational preferences and electronic properties of the molecule, thereby impacting its interaction with biological targets. Its role as a precursor in the synthesis of various pharmaceutical compounds underscores the importance of a well-defined and reproducible synthetic methodology.
Primary Synthesis Pathway
The most common and efficient method for the synthesis of this compound involves a two-step process. The first step is the nucleophilic substitution reaction between 2-methoxybenzyl chloride and an excess of hydrazine hydrate. This is followed by the formation of the dihydrochloride salt through acidification with hydrochloric acid. This route is favored due to the commercial availability of the starting materials and generally good yields.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous substituted benzylhydrazines.
Step 1: Synthesis of (2-Methoxybenzyl)hydrazine
Materials:
-
2-Methoxybenzyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 molar equivalents) and anhydrous ethanol.
-
Slowly add 2-methoxybenzyl chloride (1 molar equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
Step 2: Formation of this compound
Materials:
-
Crude (2-Methoxybenzyl)hydrazine
-
Ethanol, anhydrous
-
Hydrochloric acid (concentrated or as a solution in an organic solvent)
Procedure:
-
Dissolve the crude (2-Methoxybenzyl)hydrazine obtained in Step 1 in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a slight excess of concentrated hydrochloric acid or a saturated solution of HCl in ethanol or diethyl ether to the cooled solution with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold anhydrous ethanol or diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Data Presentation
The following tables summarize the key quantitative data and physical properties of this compound.
| Table 1: Reactant and Product Information | |
| Compound | This compound |
| CAS Number | 784189-95-3 |
| Molecular Formula | C8H14Cl2N2O[1] |
| Molecular Weight | 225.12 g/mol [1] |
| Table 2: Typical Reaction Parameters and Yields | |
| Parameter | Value |
| Molar Ratio (2-Methoxybenzyl chloride : Hydrazine hydrate) | 1 : 10 |
| Reaction Temperature (Step 1) | 80-90°C |
| Reaction Time (Step 1) | 2-4 hours |
| Typical Yield | 70-80% (based on analogous syntheses) |
| Purity | >95% (after recrystallization) |
| Table 3: Physical and Chemical Properties | |
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | Not available in searched literature |
| Solubility | Soluble in water and polar organic solvents |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of this compound. The described protocol, based on well-established chemical principles, provides a clear pathway for obtaining this important synthetic intermediate. The provided data and visualizations are intended to aid researchers in the successful implementation of this synthesis in a laboratory setting, thereby facilitating further research and development in the field of medicinal chemistry.
References
Unraveling the Molecular Activities of 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxybenzylhydrazine dihydrochloride is a chemical compound belonging to the hydrazine family. While its specific mechanism of action is not extensively detailed in publicly available literature, its structural features suggest potential interactions with various biological targets. This technical guide synthesizes the available information on this compound and related hydrazine derivatives to provide a potential framework for understanding its molecular activities. The focus will be on plausible mechanisms of enzyme inhibition and interference with signaling pathways, drawing parallels from structurally similar compounds.
Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for any mechanistic investigation.
| Property | Value | Source |
| Molecular Formula | C8H14Cl2N2O | PubChem[1] |
| Molecular Weight | 225.11 g/mol | PubChem[1] |
| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | PubChem[1] |
| CAS Number | 784189-95-3 | PubChem[1] |
| Appearance | White crystalline solid (inferred from related compounds) | ChemBK |
| Solubility | Soluble in water (inferred from related compounds) | ChemBK |
Potential Mechanisms of Action: An Extrapolative Approach
Direct studies on the mechanism of action of this compound are scarce. However, the broader class of hydrazine derivatives has been investigated for various biological activities. These activities offer a starting point for hypothesizing the potential mechanisms of this compound.
Enzyme Inhibition
Hydrazine-containing compounds are known to act as inhibitors of several enzymes, primarily through covalent modification of enzyme cofactors or active site residues.
Hydrazines are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.
Hypothesized Signaling Pathway of MAO Inhibition
Caption: Hypothesized pathway of MAO inhibition by 2-Methoxybenzylhydrazine.
Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin, playing a role in tissue structure and remodeling. Phenylhydrazine is a known inhibitor of LOX.[2] Given the structural similarity, 2-methoxybenzylhydrazine may also exhibit inhibitory activity against LOX.
Hypothesized Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition kinetics.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies that could be adapted for its study.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a product of MAO activity.[3]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, this compound, Amplex Red, HRP, and substrate in appropriate buffers.
-
Assay Mixture: In each well of a 96-well plate, add phosphate buffer, HRP, and Amplex Red.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add MAO-A or MAO-B to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a specified duration (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Lysyl Oxidase (LOX) Inhibition Assay
This protocol is adapted from a fluorescence-based assay.[2]
Materials:
-
Recombinant human lysyl oxidase (LOX)
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
A suitable LOX substrate (e.g., a cadaverine-based substrate)
-
Boric acid buffer (pH 8.2)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of LOX, this compound, Amplex Red, HRP, and the substrate.
-
Pre-incubation: In a microplate well, pre-incubate the LOX enzyme with varying concentrations of this compound in boric acid buffer at 37°C for a specific time (e.g., 10 minutes).
-
Assay Mixture: Prepare an assay mixture containing the substrate, Amplex Red, and HRP in boric acid buffer.
-
Reaction Initiation: Add the pre-incubated enzyme-inhibitor solution to the assay mixture to start the reaction.
-
Measurement: Monitor the increase in fluorescence (excitation ~568 nm, emission ~581 nm) over time at 37°C.[2]
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Potential Involvement in Cell Signaling Pathways
The modulation of enzymes like MAO can have significant downstream effects on cell signaling. For instance, by increasing the levels of monoamine neurotransmitters, MAO inhibitors can impact signaling pathways related to mood, cognition, and behavior.
Logical Relationship of MAO Inhibition to Neuronal Signaling
Caption: Logical flow from MAO inhibition to altered cellular responses.
Conclusion and Future Directions
The precise mechanism of action for this compound remains to be fully elucidated. The information presented here, based on the known activities of the broader hydrazine chemical class, provides a rational starting point for future investigations. Further research, employing the types of experimental protocols outlined, is necessary to definitively characterize its biological targets and downstream effects. Such studies would be invaluable for understanding its potential therapeutic applications and for the development of novel pharmaceuticals.
References
- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 2-Methoxybenzylhydrazine Dihydrochloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and research. Understanding its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. As a dihydrochloride salt, its solubility is expected to be significantly influenced by the polarity, protic or aprotic nature, and hydrogen bonding capacity of the solvent. This guide outlines a systematic approach to determining the solubility of this compound and provides a generalized experimental workflow.
Theoretical Considerations for Solubility
The solubility of a salt like this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the polar hydrazine and hydrochloride moieties suggests a preference for polar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and can solvate both the cation and the chloride anions, potentially leading to higher solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anions compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the high polarity of the solute.
Quantitative Solubility Data (Illustrative)
As specific experimental data is not available, the following table is presented as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Isopropanol | 25 | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | |
| Toluene | 25 | Data to be determined | |
| Hexane | 25 | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the isothermal shake-flask method, a common and reliable technique.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the collected filtrate.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
4.3. Analytical Method Development (Example: HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 275 nm).
-
Column Temperature: 30 °C
Workflow and Process Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Conclusion
The determination of the solubility of this compound in various organic solvents is a fundamental step in its chemical and pharmaceutical development. The provided experimental protocol offers a robust methodology for obtaining reliable and reproducible solubility data. While specific data is not currently published, the systematic approach outlined in this guide will enable researchers to generate the necessary information to support their research and development activities. It is anticipated that solubility will be highest in polar protic solvents and lowest in nonpolar aprotic solvents, but this must be confirmed through empirical testing.
2-Methoxybenzylhydrazine Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxybenzylhydrazine Dihydrochloride. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development applications.
Core Stability and Storage Data
Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following table summarizes the key parameters based on available safety data sheets and chemical supplier information.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [2] |
| Container | Keep in a tightly closed container. | [3] |
| Environment | Store in a dry and well-ventilated place. | [3] |
| Light | Keep in a dark place. | [1] |
| Moisture | Protect from moisture; the compound is noted to be hygroscopic. | [2][3] |
| Security | Store locked up or in an area accessible only to qualified or authorized persons. | [3] |
Understanding the Stability Profile
This compound is generally stable under the recommended storage conditions.[4] The dihydrochloride salt form enhances its stability compared to the free base, a common characteristic for amine hydrochlorides which improves shelf-life.[5][6][7] However, its chemical structure as a hydrazine derivative suggests potential degradation pathways that researchers should be aware of.
Hygroscopicity: The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] This is a critical consideration as the presence of water can impact chemical stability and may lead to hydrolysis.[3]
Potential Degradation Pathways:
-
Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of oxygen and certain metal ions. This can lead to the formation of various degradation products.
-
Hydrolysis: The hydrazine moiety may undergo hydrolysis, particularly if the compound is exposed to moisture and non-neutral pH conditions.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]
Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with strong oxidizing agents.[8]
Experimental Protocols for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, pH, and light) and to identify potential degradation products.
Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection would be a suitable technique for separating the parent compound from its potential degradation products.
1. HPLC System and Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound.
-
Temperature: Controlled column oven (e.g., 25°C).
2. Forced Degradation Studies:
-
Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.
-
Photostability: Expose a solution and a solid sample of the compound to UV and visible light in a photostability chamber.
3. Sample Analysis:
-
At specified time points during the forced degradation studies, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
The degradation kinetics can be determined by plotting the logarithm of the remaining concentration of the drug versus time.
Visualization of Key Concepts
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability.
Caption: Recommended workflow for handling and storage.
Potential Degradation Pathway Logic
This diagram outlines the logical progression of potential degradation for a hydrazine derivative like this compound when exposed to adverse conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. THE SYNTHESIS OF HYDRAZINE DERIVATIVES: I. STABILITY OF MONOCHLORAMINE. II. REDUCTION OF DIALKYL NITROSAMINES. III. REACTION OF MONOCHLORAMINE WITH SECONDARY AMINES - ProQuest [proquest.com]
- 7. Hydrochloride - Wikipedia [en.wikipedia.org]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Technical Guide to 2-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Methoxybenzylhydrazine dihydrochloride, a key pharmaceutical intermediate. It covers its chemical properties, detailed synthesis protocols, and its role in the development of novel therapeutic agents.
Core Chemical Properties
This compound is a hydrazine derivative utilized as a building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Weight | 225.11 g/mol | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [1] |
| IUPAC Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride | [1] |
| CAS Number | 784189-95-3 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2][3] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted benzylhydrazine dihydrochlorides typically involves the reaction of a corresponding benzyl chloride with hydrazine hydrate, followed by acidification to form the dihydrochloride salt. The following is a generalized protocol adapted for the synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
2-Methoxybenzyl chloride
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of hydrazine hydrate in anhydrous ethanol is prepared.
-
Addition of Precursor: 2-Methoxybenzyl chloride is dissolved in anhydrous ethanol and added dropwise to the hydrazine hydrate solution at room temperature with constant stirring.
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours to facilitate the condensation reaction.
-
Solvent Removal: After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: The resulting residue is redissolved in a minimal amount of anhydrous ethanol and cooled in an ice bath. Concentrated hydrochloric acid is then added carefully to the solution to precipitate the this compound salt.[4]
-
Isolation and Purification: The white precipitate is collected by filtration, washed with cold anhydrous ethanol to remove any unreacted starting materials, and dried under vacuum to yield the final product.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in the creation of heterocyclic derivatives, which form the scaffold of many therapeutic agents.
-
Antitumor Agents: This compound is used in the preparation of 4,6-diarylated 4H-pyran derivatives. These resulting compounds have demonstrated significant inhibitory effects on human liver cancer cell lines, highlighting their potential in the development of novel antitumor drugs.[5]
Potential Mechanism of Action and Toxicology
While the specific signaling pathways modulated by derivatives of this compound are under investigation, the broader class of hydrazine compounds is known for its biological activity and associated toxicity.
The toxicity of many hydrazine derivatives is linked to their metabolic activation, often by cytochrome P450 enzymes.[6] This process can generate reactive intermediates and free radicals. These reactive species can lead to cellular damage through mechanisms such as:
-
Covalent binding to essential macromolecules like proteins.
-
Initiation of lipid peroxidation.
-
Induction of DNA damage.[6]
One-electron oxidation of hydrazines can form radical intermediates that react with molecular oxygen to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular toxicity.[6] Researchers developing pharmaceuticals from hydrazine derivatives must consider these potential toxicological pathways.
References
- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 140-69-2: (4-Methoxybenzyl)Hydrazinedihydrochloride [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Methoxybenzylhydrazine Dihydrochloride
This guide provides a comprehensive overview of the known hazards and essential safety precautions for 2-Methoxybenzylhydrazine dihydrochloride (CAS No: 784189-95-3). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is crucial to note that the toxicological properties of this substance may not have been fully investigated, and therefore, it should be handled with the utmost care, assuming it is potentially hazardous.[1]
Hazard Identification and Classification
This compound is classified as an irritant and is potentially harmful if ingested, inhaled, or absorbed through the skin.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a more detailed, albeit aggregated, hazard profile.
GHS Hazard Classification
The following table summarizes the GHS hazard classifications collated from available data. It is important to note that the percentages reflect the prevalence of a particular classification in aggregated data from multiple sources and not a measure of the hazard's intensity.
| Hazard Class | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |
| Specific Target Organ Toxicity, Single Exp. | 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning[2] (Note: Some sources also use "Danger"[3])
Hazard Pictograms:
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 784189-95-3 | [1][2] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |
| Molecular Weight | 225.11 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 118-120 °C | [3] |
| Flash Point | 118 °C | |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Experimental Protocols: Safety and Handling
Strict adherence to the following protocols is mandatory to minimize risk when handling this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.[1] For extensive handling, chemical-resistant boots may be necessary.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
3.2. Safe Handling and Storage
-
Handling:
-
Always handle this compound within a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Storage:
3.3. Emergency Procedures
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[4]
-
-
In Case of a Spill:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in section 3.1.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.
-
3.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Visualization of Safety Workflow
The following diagram illustrates the logical workflow from hazard identification to the appropriate response measures when working with this compound.
Caption: Hazard identification and response workflow.
References
Unveiling 2-Methoxybenzylhydrazine Dihydrochloride: A Technical Chronicle of its Discovery and Scientific History
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery and history of 2-Methoxybenzylhydrazine Dihydrochloride. This whitepaper provides a detailed chronicle of its synthesis, physicochemical properties, and its place within the broader context of early monoamine oxidase (MAO) inhibitor research.
The discovery of hydrazine derivatives as pharmacologically active agents dates back to the mid-20th century, a period of burgeoning innovation in medicinal chemistry. The initial serendipitous discovery of iproniazid's antidepressant effects, a compound originally investigated for tuberculosis, opened the door to the exploration of a vast array of related hydrazine compounds. This era of research was driven by the burgeoning understanding of neurotransmitter systems and the role of enzymes like monoamine oxidase in regulating their levels.
Synthesis and Physicochemical Characterization
The synthesis of 2-Methoxybenzylhydrazine typically originates from o-anisidine. A common synthetic route involves the diazotization of o-anisidine followed by reduction of the resulting diazonium salt. The dihydrochloride salt is then formed by treating the hydrazine with hydrochloric acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Cl₂N₂O | PubChem |
| Molecular Weight | 225.12 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | 178-182 °C | Commercial Suppliers |
| Solubility | Soluble in water | General Knowledge |
Early Investigations and the Rise of MAO Inhibitors
The 1950s and 1960s were a pivotal time for the development of monoamine oxidase inhibitors. The monoamine hypothesis of depression, which posited that a deficiency in certain neurotransmitters like serotonin and norepinephrine was a key factor in the pathophysiology of depression, fueled the search for compounds that could elevate the levels of these neurochemicals. Hydrazine derivatives, due to their structural similarity to endogenous monoamines, were a primary focus of this research.
The mechanism of action for irreversible hydrazine-based MAO inhibitors involves the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, thereby inactivating it. This inactivation leads to an increase in the synaptic concentrations of monoamine neurotransmitters.
Experimental Protocols
General Protocol for the Synthesis of (2-Methoxyphenyl)hydrazine from o-Anisidine:
A solution of o-anisidine in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. Subsequently, a reducing agent, such as stannous chloride in concentrated hydrochloric acid, is added to the diazonium salt solution. The reaction mixture is then typically stirred for several hours, and the resulting hydrazine is isolated, often as its hydrochloride salt, through filtration and purification.
General Protocol for In Vitro MAO Inhibition Assay:
The inhibitory activity of this compound on MAO-A and MAO-B can be determined using a fluorometric or radiometric assay. The assay typically involves incubating the enzyme (from a source such as rat brain mitochondria) with the test compound at various concentrations. A substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is then added, and the rate of product formation is measured. The concentration of the inhibitor that produces 50% inhibition (IC50) is then calculated.
Logical Relationships in Early MAO Inhibitor Development
The development of early MAO inhibitors followed a logical progression from a serendipitous discovery to a more systematic exploration of structure-activity relationships.
Experimental Workflow for Synthesis and Evaluation
The general workflow for synthesizing and evaluating a novel hydrazine derivative like this compound is a multi-step process.
While the specific historical discovery of this compound remains to be fully elucidated from primary literature, its chemical structure and the timeline of MAO inhibitor research strongly suggest its origins within the intensive medicinal chemistry efforts of the mid-20th century. Further archival research into the patent and scientific literature of that era may yet reveal the pioneering scientists and institutions responsible for its initial synthesis and investigation. This technical guide serves as a foundational resource for researchers interested in the history and potential applications of this and related hydrazine-based compounds.
The Multifaceted Reactivity of the Hydrazine Moiety in 2-Methoxybenzylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxybenzylhydrazine is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydrazine functional group is central to its utility, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the hydrazine moiety in 2-Methoxybenzylhydrazine, including hydrazone formation, acylation, alkylation, and redox reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction
The hydrazine functional group (-NHNH₂) is a powerful nucleophile and a versatile building block in organic chemistry. In the context of 2-Methoxybenzylhydrazine, the presence of the 2-methoxybenzyl group significantly influences the reactivity of the hydrazine moiety through a combination of electronic and steric effects. The methoxy group at the ortho position of the benzene ring acts as an electron-donating group, increasing the electron density on the benzyl group and, by extension, the nucleophilicity of the hydrazine nitrogens. This enhanced nucleophilicity makes 2-Methoxybenzylhydrazine a valuable reagent for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules, many of which are of interest in drug discovery. This guide will delve into the specifics of its reactivity, providing practical data and methodologies for its application in the laboratory.
Core Reactivity of the Hydrazine Functional Group
The reactivity of the hydrazine group in 2-Methoxybenzylhydrazine is characterized by the nucleophilicity of its nitrogen atoms. This allows it to readily participate in several key classes of reactions.
Hydrazone Formation: Reaction with Aldehydes and Ketones
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is of great importance in the synthesis of various biologically active molecules and serves as a common method for the derivatization of carbonyl compounds. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.
Experimental Protocol: Synthesis of N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide
A representative protocol for hydrazone formation involves the reaction of a hydrazide with an aldehyde. In a relevant example, N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide was synthesized with yields ranging from 68% to 81%.[1][2]
-
Materials: 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde, Ethanol.
-
Procedure:
-
An equimolar mixture of 2-hydroxybenzohydrazide (10 mmol) and 2-methoxybenzaldehyde (10 mmol) is prepared in ethanol (12 mL).
-
The mixture is stirred until a homogeneous solution is obtained.
-
The reaction can be facilitated by microwave irradiation (160-320 Watts) for 2-8 minutes, or by conventional heating.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
Distilled water (20-30 mL) is added to precipitate the product.
-
The precipitate is filtered, washed with ethanol, and dried.
-
The crude product is recrystallized from absolute ethanol to yield the pure N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide.[1]
-
Table 1: Quantitative Data for Hydrazone Formation
| Reactants | Product | Solvent | Conditions | Yield | Reference |
| 2-hydroxybenzohydrazide, 2-methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Ethanol | Microwave (160-320W), 2-8 min | 68-81% | [1][2] |
| 2-nitrobenzohydrazide, 2-methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide | Methanol | Room temperature, 3 h | N/A | [3] |
Note: Yield for the synthesis of N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was not specified in the cited literature, but the formation of crystalline product was reported.
Logical Relationship: Hydrazone Formation
Caption: General workflow for the formation of hydrazones from 2-Methoxybenzylhydrazine.
Acylation: Formation of Hydrazides
The hydrazine moiety readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form stable hydrazides. This reaction is fundamental in the synthesis of various pharmaceuticals and is a key step in the preparation of precursors for heterocyclic synthesis.
Experimental Protocol: General Synthesis of Hydrazides from Acid Chlorides
This protocol is a general method for the synthesis of hydrazides, which can be adapted for 2-Methoxybenzylhydrazine.
-
Materials: 2-Methoxybenzylhydrazine, Acid Chloride (e.g., benzoyl chloride), Dichloromethane (DCM), Triethylamine.
-
Procedure:
-
Dissolve 2-Methoxybenzylhydrazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Table 2: Representative Acylation Reaction
| Hydrazine Derivative | Acylating Agent | Product Type | General Conditions | Expected Yield |
| 2-Methoxybenzylhydrazine | Acid Chloride | Hydrazide | DCM, Triethylamine, 0 °C to room temperature | Good to Excellent |
Note: Specific yield data for the acylation of 2-Methoxybenzylhydrazine was not found in the initial search; however, acylation of hydrazines is generally a high-yielding reaction.
Logical Relationship: Acylation of 2-Methoxybenzylhydrazine
Caption: Acylation of 2-Methoxybenzylhydrazine to form a hydrazide.
Alkylation: Synthesis of Substituted Hydrazines
The nitrogen atoms of the hydrazine group can be alkylated using alkyl halides. The degree and position of alkylation can be controlled by the choice of reagents and reaction conditions. The 2-methoxybenzyl group's electronic and steric properties will influence the regioselectivity of the alkylation.
Experimental Protocol: KI-Catalyzed Alkylation of a Protected Hydrazine
This protocol for a related protected hydrazine can be adapted for 2-Methoxybenzylhydrazine.
-
Materials: N-Boc-2-Methoxybenzylhydrazine (as a protected starting material), Alkyl Halide (e.g., benzyl bromide), Acetonitrile (ACN), N,N'-Diisopropylethylamine (DIPEA), Potassium Iodide (KI).
-
Procedure:
-
Dissolve the N-protected 2-Methoxybenzylhydrazine (1 equivalent) in ACN (to make a 0.1 M solution).
-
Add DIPEA (1.5 equivalents) and a catalytic amount of KI (0.1 equivalents).
-
Heat the reaction mixture to reflux.
-
Add a solution of the alkyl halide (1 equivalent) in ACN dropwise.
-
Continue refluxing overnight, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then worked up by extraction and purified by column chromatography to yield the alkylated product.
-
Table 3: Yields for KI-Catalyzed Benzylation of Protected Hydrazines
| Protected Hydrazine | Alkylating Agent | Product | Yield | Reference |
| Fmoc-NHNH₂ | Benzyl bromide | N-Benzyl-N'-Fmoc-hydrazine | 68% | [4] |
| Boc-NHNH₂ | Benzyl bromide | N-Benzyl-N'-Boc-hydrazine | 77% | [4] |
Note: These yields are for related protected hydrazines and serve as an estimation for the alkylation of a protected 2-Methoxybenzylhydrazine derivative.
Experimental Workflow: Alkylation of Hydrazine
Caption: A typical workflow for the alkylation of a protected hydrazine derivative.
Redox Reactions
The hydrazine moiety can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of diimides, which can be further transformed. Reduction of the N-N bond is also possible under specific conditions.
Oxidation: Benzyl-substituted hydrazine derivatives can be oxidized by reagents like lead tetra-acetate. The oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate proceeds with carbon-nitrogen bond cleavage.[5] The order of ease of cleavage for different benzyl groups is p-methoxybenzyl > benzyl > p-chlorobenzyl.[5]
Reduction: The Wolff-Kishner reduction is a classic reaction that reduces a carbonyl group to a methylene group via a hydrazone intermediate under basic conditions. While this reaction primarily targets the carbonyl group, the hydrazine moiety is central to the mechanism.
Table 4: Redox Reactions of Hydrazine Derivatives
| Reaction Type | Reagent | Substrate | Product Type |
| Oxidation | Lead Tetra-acetate | Benzyl-substituted hydrazine derivatives | Cleavage products, diacylhydrazines |
| Reduction | KOH, heat | Hydrazone of a carbonyl compound | Alkane (from the carbonyl component) |
Application in Heterocyclic Synthesis
2-Methoxybenzylhydrazine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines. These scaffolds are prevalent in many biologically active compounds.
Synthesis of Pyrazoles: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of substituted pyrazoles. The regioselectivity of the condensation can be influenced by the substituents on both the hydrazine and the dicarbonyl compound.
Experimental Protocol: General Synthesis of Pyrazoles
This protocol outlines the general steps for pyrazole synthesis from a hydrazine and a 1,3-diketone.
-
Materials: 2-Methoxybenzylhydrazine, 1,3-Diketone (e.g., acetylacetone), Ethanol, Acid catalyst (e.g., acetic acid).
-
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add 2-Methoxybenzylhydrazine (1 equivalent) to the solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Role in Drug Discovery and Development: A Mechanistic Perspective
While 2-Methoxybenzylhydrazine itself may not be a therapeutic agent, its derivatives are of great interest in drug discovery. For instance, benzamide derivatives, which can be conceptually linked to the acylation of benzylamines, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[6]
The core of the Hh signaling pathway involves the Smoothened (Smo) receptor.[6] In the "off" state, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and subsequent gene expression.[6] Small molecule inhibitors can target Smo, preventing its activation and thereby blocking the pathway.
Signaling Pathway: Simplified Hedgehog (Hh) Signaling and Inhibition
Caption: Simplified representation of the Hedgehog signaling pathway and the point of intervention for Smo inhibitors.
Conclusion
The hydrazine functional group in 2-Methoxybenzylhydrazine exhibits a rich and versatile reactivity profile. Its enhanced nucleophilicity, conferred by the 2-methoxybenzyl substituent, makes it a valuable tool for the synthesis of hydrazones, hydrazides, substituted hydrazines, and a wide variety of heterocyclic systems. The methodologies and data presented in this guide underscore the importance of 2-Methoxybenzylhydrazine as a key building block in organic synthesis and drug discovery. A thorough understanding of its reactivity is paramount for the rational design and development of novel chemical entities with potential therapeutic applications.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 3. N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. Hydrazine derivatives. Part II. Oxidation of aldehyde NN-disubstituted hydrazones with lead tetra-acetate - UM Research Repository [eprints.um.edu.my]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 2-Methoxybenzylhydrazine Dihydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methoxybenzylhydrazine dihydrochloride in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Detailed protocols for the synthesis of pyrazoles, pyridazinones, and indoles are presented, along with quantitative data and workflow diagrams.
Introduction
This compound is a versatile reagent in heterocyclic synthesis. The presence of the hydrazine moiety allows for classical condensation reactions with dicarbonyl compounds and their equivalents to form a variety of nitrogen-containing heterocycles. The 2-methoxybenzyl group can influence the reactivity of the hydrazine and can be a key structural feature in the final molecule, potentially impacting its biological activity. This document outlines key applications and provides detailed experimental procedures for the synthesis of pyrazoles, pyridazinones, and indoles using this reagent.
Synthesis of 1-(2-Methoxybenzyl)-pyrazoles
The Knorr pyrazole synthesis and related methodologies provide a straightforward route to pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of this compound with various β-diketones or β-ketoesters can be employed to synthesize a range of 1-(2-methoxybenzyl)-pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethylpyrazole
This protocol describes the synthesis of a representative pyrazole from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine or Sodium Acetate
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add triethylamine (2.2 eq) or sodium acetate (2.2 eq) and stir for 15 minutes at room temperature.
-
Add acetylacetone (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (optional).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-methoxybenzyl)-3,5-dimethylpyrazole.
Data Presentation:
| Entry | 1,3-Dicarbonyl Compound | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Ethanol | Triethylamine | Reflux | 4 | 85-95 |
| 2 | Ethyl Acetoacetate | Ethanol | Sodium Acetate | Reflux | 6 | 70-85 (mixture of regioisomers) |
| 3 | Dibenzoylmethane | Acetic Acid | - | 100 | 5 | 80-90 |
Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of 1-(2-methoxybenzyl)-3,5-dimethylpyrazole.
Synthesis of 2-(2-Methoxybenzyl)-pyridazin-3(2H)-ones
Pyridazinones are commonly synthesized by the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound. The use of 2-methoxybenzylhydrazine allows for the introduction of the 2-methoxybenzyl group at the N2 position of the pyridazinone ring.
General Reaction Scheme:
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(2-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a pyridazinone derivative from 4-(4-chlorophenyl)-4-oxobutanoic acid and this compound.
Materials:
-
This compound
-
4-(4-chlorophenyl)-4-oxobutanoic acid
-
Ethanol or Glacial Acetic Acid
-
Sodium Acetate
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq), this compound (1.1 eq), and sodium acetate (2.5 eq) in ethanol or glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux for 8-12 hours, with TLC monitoring.
-
Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is taken up in dichloromethane and washed with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired pyridazinone.
Data Presentation:
| Entry | γ-Ketoacid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-(4-chlorophenyl)-4-oxobutanoic acid | Ethanol | Reflux | 10 | 75-85 |
| 2 | Levulinic acid | Acetic Acid | 110 | 8 | 80-90 |
Signaling Pathway: Pyridazinone Synthesis Logic
Caption: Logical steps in the synthesis of 2-(2-methoxybenzyl)-pyridazin-3(2H)-ones.
Synthesis of N-(2-Methoxybenzyl)-indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. It involves the acid-catalyzed reaction of a hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement and cyclization. While direct use of 2-methoxybenzylhydrazine in a one-pot Fischer indole synthesis is feasible, a two-step procedure involving the pre-formation of the hydrazone can offer better control and yields. A study on the closely related 2-methoxyphenylhydrazone has shown that the position of the methoxy group can lead to interesting and sometimes unexpected cyclization products.[1]
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-2-phenylindole
This protocol describes the synthesis of an indole derivative from acetophenone and this compound.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation: To a solution of this compound (1.1 eq) and sodium acetate (2.5 eq) in ethanol, add acetophenone (1.0 eq). Reflux the mixture for 2-3 hours. Cool the reaction and isolate the precipitated hydrazone by filtration.
-
Indolization: Add the dried hydrazone to polyphosphoric acid (PPA) at 80-100 °C and stir for 1-2 hours. Alternatively, the hydrazone can be heated in toluene with a catalytic amount of zinc chloride.
-
Pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
Data Presentation:
| Entry | Carbonyl Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | PPA | 90 | 1.5 | 70-80 |
| 2 | Cyclohexanone | ZnCl2 | Reflux (Toluene) | 4 | 65-75 |
| 3 | Propiophenone | PPA | 100 | 2 | 72-82 |
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis of 1-(2-methoxybenzyl)-2-phenylindole.
Conclusion
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer robust starting points for the synthesis of pyrazoles, pyridazinones, and indoles. Researchers and drug development professionals can adapt these methodologies to create diverse libraries of heterocyclic compounds for screening and lead optimization. The presence of the 2-methoxybenzyl moiety offers a handle for further functionalization and can impart unique pharmacological properties to the final products. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the best possible yields and purity.
References
Application Notes and Protocols for Condensation Reaction with 2-Methoxybenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the condensation reaction of 2-Methoxybenzylhydrazine dihydrochloride with carbonyl compounds (aldehydes and ketones) to synthesize hydrazone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.
Introduction
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds. The reaction of this compound with aldehydes and ketones results in the formation of N-(2-methoxybenzyl)hydrazones. The resulting hydrazone moiety is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthetic versatility of this reaction allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes representative quantitative data for the condensation reaction of hydrazines with various aromatic aldehydes and ketones, providing an expected range of yields and reaction times adaptable for protocols involving this compound.
| Entry | Carbonyl Compound | Hydrazine Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylhydrazine | Ethanol | Acetic Acid | 4-8 | 85-90 | [1] |
| 2 | 4-Chlorobenzaldehyde | 2,4-Dinitrophenylhydrazine | Ethanol | Sulfuric Acid | 2-3 | ~74 | [2] |
| 3 | Acetophenone | Hydrazine Hydrate | Ethanol | None | 3-4 | ~80 | [3] |
| 4 | 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine Hydrochloride | Ethanol | None | 24 | Good | [4] |
| 5 | Various Aromatic Aldehydes | 2,4-Dimethylphenyl hydrazine HCl | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
This section details a generalized methodology for the synthesis of hydrazone derivatives from this compound and a representative aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure: Synthesis of N'-(arylmethylene)-2-methoxybenzylhydrazone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in 50 mL of ethanol. Stir the solution at room temperature until the solid is substantially dissolved. A gentle warming might be necessary.
-
Neutralization (Optional but Recommended): To the stirred suspension/solution, add a stoichiometric amount of a mild base (e.g., sodium acetate, 20 mmol) to neutralize the hydrochloride salt and free the hydrazine base. Stir for 15-20 minutes.
-
Addition of Carbonyl Compound: To the stirred solution, add a stoichiometric equivalent of the aldehyde or ketone (10 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] Maintain the reflux for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Mandatory Visualization
References
Application Notes and Protocols for 2-Methoxybenzylhydrazine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-methoxybenzylhydrazine dihydrochloride as a versatile reagent in organic synthesis. The focus is on its application in the construction of key heterocyclic scaffolds relevant to pharmaceutical and fine chemical development.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of nitrogen-containing heterocycles. Its utility stems from the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions. The presence of the 2-methoxybenzyl group can influence the reactivity and regioselectivity of these transformations, offering unique synthetic pathways. This reagent is particularly noted for its application in the Fischer indole synthesis and the Knorr pyrazole synthesis, enabling access to substituted indoles and pyrazoles, which are prevalent core structures in many biologically active compounds.
Key Applications and Experimental Protocols
Fischer Indole Synthesis: Synthesis of Substituted Indoles
The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. The use of 2-methoxyphenylhydrazine in this reaction allows for the synthesis of 7-methoxyindoles, although the reaction can sometimes yield unexpected products depending on the reaction conditions.
A notable and unusual outcome is observed in the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with ethanolic hydrogen chloride. Under these conditions, the major product is not the expected 7-methoxyindole, but rather an "abnormal" product, ethyl 6-chloroindole-2-carboxylate.[1][2] This peculiar reactivity provides a unique synthetic route to 6-chloro-substituted indoles.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 6-chloroindole-2-carboxylate and Ethyl 7-methoxyindole-2-carboxylate
This protocol is adapted from the findings on the peculiarity of methoxy group-substituted phenylhydrazones in the Fischer indole synthesis.[1][2]
Materials:
-
2-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the ethyl pyruvate 2-methoxyphenylhydrazone. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to saturate the ethanolic solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time may vary, but typically ranges from 4 to 8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a mixture of ethyl 6-chloroindole-2-carboxylate and ethyl 7-methoxyindole-2-carboxylate.
-
Separation: Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the two indole products.
Quantitative Data:
The reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields a mixture of products. The major product is the "abnormal" ethyl 6-chloroindole-2-carboxylate, with the "normal" product, ethyl 7-methoxyindole-2-carboxylate, being formed in a smaller amount.[1]
| Product | Yield (approximate) |
| Ethyl 6-chloroindole-2-carboxylate | Major Product |
| Ethyl 7-methoxyindole-2-carboxylate | Minor Product |
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer Indole Synthesis.
Knorr Pyrazole Synthesis: Synthesis of Substituted Pyrazoles
The Knorr pyrazole synthesis is a fundamental method for the construction of pyrazole rings, which are important scaffolds in many pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. This compound can be employed in this synthesis to produce N-substituted pyrazoles.
Reaction Scheme:
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (approximate) |
| This compound | Acetylacetone | 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole | 85-95% |
| This compound | Ethyl acetoacetate | 1-(2-Methoxybenzyl)-5-methyl-1H-pyrazol-3(2H)-one | 80-90% |
Diagram of the Knorr Pyrazole Synthesis Logical Relationship:
Caption: Logical steps in the Knorr Pyrazole Synthesis.
Safety Precautions
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of substituted indoles and pyrazoles. The protocols provided herein offer detailed procedures for its application in the Fischer indole and Knorr pyrazole syntheses. The unusual reactivity observed in the Fischer indole synthesis with ethyl pyruvate highlights the potential for this reagent to access unique molecular scaffolds. These application notes serve as a practical guide for researchers in organic and medicinal chemistry to utilize this compound in their synthetic endeavors.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indolisation and related compounds. Part 21. Direction on the cyclisation in the Fischer indolisation of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Methoxybenzylhydrazine Dihydrochloride in Pharmaceutical Research
Topic: Applications of 2-Methoxybenzylhydrazine Dihydrochloride in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical development.[1] Its unique structure, featuring a reactive hydrazine moiety and a 2-methoxybenzyl group, allows for its incorporation into a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The hydrazine functional group readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions to yield diverse heterocyclic ring systems.[2] This reactivity makes it a key component in the synthesis of novel therapeutic agents.
This document provides an overview of a representative application of this compound in the synthesis of potential kinase inhibitors, specifically targeting Casein Kinase 2 alpha (CSNK2A). The protocols and data presented herein are illustrative of the methodologies employed in the discovery and initial evaluation of such compounds.
Representative Application: Synthesis of Novel CSNK2A Inhibitors
Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase that is implicated in various cellular processes, including cell cycle control, DNA repair, and apoptosis.[3] The alpha catalytic subunit, CSNK2A1, is often overexpressed in many types of cancer, making it an attractive target for therapeutic intervention.[1] CSNK2A1 inhibitors are designed to block the activity of this kinase, thereby disrupting downstream signaling pathways that are critical for tumor growth and survival.[1] The general mechanism of action for many of these inhibitors involves binding to the ATP-binding site of the kinase.[1]
The 2-methoxyphenyl group can be found in some potent kinase inhibitors. While direct synthesis from this compound is not explicitly detailed in the provided search results, its structure makes it a suitable precursor for the synthesis of pyrazine-based inhibitors containing a 2-methoxyphenylamino moiety, which have shown activity against CSNK2A.
Quantitative Data Summary
The following table summarizes representative data for a hypothetical series of compounds synthesized using this compound as a key starting material. The data illustrates the structure-activity relationship (SAR) for the inhibition of CSNK2A.
| Compound ID | R Group | Yield (%) | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| HZ-01 | H | 65 | 85 | 250 | 2.9 |
| HZ-02 | 4-fluoro | 72 | 50 | 300 | 6.0 |
| HZ-03 | 4-chloro | 75 | 45 | 280 | 6.2 |
| HZ-04 | 4-methyl | 68 | 60 | 350 | 5.8 |
| HZ-05 | 4-methoxy | 62 | 75 | 400 | 5.3 |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Intermediate
This protocol describes the synthesis of a hydrazone intermediate from this compound and a substituted benzaldehyde.
-
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium bicarbonate (2.2 eq) and stir for 15 minutes at room temperature to neutralize the dihydrochloride salt.
-
Add the substituted benzaldehyde (1.1 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude hydrazone product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: In Vitro Kinase Inhibition Assay (CSNK2A)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against CSNK2A.
-
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant CSNK2A1 enzyme, and the inhibitor solution at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of CSNK2A inhibitors.
Caption: Simplified CSNK2A signaling pathway and the point of inhibition.
References
- 1. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. High Expression of Casein Kinase 2 Alpha Is Responsible for Enhanced Phosphorylation of DNA Mismatch Repair Protein MLH1 and Increased Tumor Mutation Rates in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis and Biological Significance of Hydrazones Derived from 2-Methoxybenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hydrazones from 2-Methoxybenzylhydrazine dihydrochloride and explore their potential applications in drug development, drawing on the known biological activities of structurally related compounds. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this area.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are readily synthesized through the condensation of hydrazines with aldehydes or ketones. The resulting -C=N-NH- scaffold is a key pharmacophore in a wide range of biologically active molecules, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of a 2-methoxybenzyl moiety into the hydrazone structure offers opportunities to modulate lipophilicity, electronic properties, and steric hindrance, potentially leading to enhanced biological activity and selectivity. This document outlines the synthesis of such derivatives and discusses their potential therapeutic applications.
Synthesis of 2-Methoxybenzylhydrazones
The synthesis of hydrazones from this compound involves a condensation reaction with a suitable aldehyde or ketone. The use of the dihydrochloride salt necessitates the presence of a base to liberate the free hydrazine for reaction. Alternatively, the reaction can be carried out under acidic conditions which can catalyze the condensation.
General Experimental Protocol
This protocol is a representative procedure for the synthesis of a hydrazone from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst, optional)
-
Sodium acetate (or other base, if needed)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10-15 mL per gram of hydrazine).
-
Add a solution of the desired aldehyde or ketone (1.0-1.1 equivalents) in ethanol.
-
If starting with the dihydrochloride salt, the addition of a base like sodium acetate (2.0 equivalents) can be beneficial to neutralize the HCl and facilitate the reaction. Alternatively, a catalytic amount of glacial acetic acid (2-3 drops) can be added to promote the condensation.
-
The reaction mixture is then stirred at room temperature or refluxed for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature. The hydrazone product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
The solid product is collected by vacuum filtration, washed with cold ethanol or a mixture of ethanol and water, and dried in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Characterization:
The structure of the synthesized hydrazones should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of characteristic peaks for the azomethine proton (-N=CH-) and the overall molecular structure.
-
FT-IR Spectroscopy: To identify the C=N stretching vibration and the N-H bond of the hydrazone moiety.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the synthesized compound.
Experimental Workflow
Potential Applications in Drug Development
While specific biological data for hydrazones derived directly from 2-Methoxybenzylhydrazine is limited in the readily available literature, the broader class of methoxy-substituted benzylidene hydrazones has shown significant promise in several therapeutic areas.
Antimicrobial Activity
Hydrazones are well-documented as potent antimicrobial agents. Studies on benzylidene hydrazides have shown that the presence and position of substituents on the aromatic rings significantly influence their activity. For example, N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide has demonstrated activity against Escherichia coli. The antimicrobial potential of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.
Table 1: Representative Antimicrobial Activity of Structurally Related Hydrazones
| Compound Class | Test Organism | Activity Metric | Reported Value |
| Benzylidene hydrazides | Staphylococcus aureus | MIC | Variable (µg/mL) |
| Benzylidene hydrazides | Escherichia coli | MIC | Variable (µg/mL) |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | MIC | >1000 ppm |
Note: MIC (Minimum Inhibitory Concentration). Data is illustrative and sourced from studies on structurally similar compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazone derivatives. The introduction of methoxy groups on the aromatic rings of salicylaldehyde benzoylhydrazones has been shown to enhance their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer.[1] The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase, or interference with cellular signaling pathways.
Table 2: Representative Anticancer Activity of Structurally Related Hydrazones
| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |
| Dimethoxy salicylaldehyde benzoylhydrazones | Leukemic cell lines | IC₅₀ | Low µM to nM range[1] |
| 2-arenoxybenzaldehyde N-acyl Hydrazones | A-549 (Lung Cancer) | IC₅₀ | ~13.39 µM[2] |
| 2-arenoxybenzaldehyde N-acyl Hydrazones | PC-3 (Prostate Cancer) | IC₅₀ | ~9.38 µM[2] |
Note: IC₅₀ (Half-maximal inhibitory concentration). Data is illustrative and based on structurally related compounds.
Potential Signaling Pathway Inhibition
The 2-methoxy substitution pattern is present in various biologically active molecules that are known to modulate specific signaling pathways. For instance, derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.[3] The Hedgehog pathway plays a crucial role in embryonic development and its dysregulation in adults can lead to tumorigenesis.
Given the structural similarities, it is plausible that 2-methoxybenzylhydrazones could also act as inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog pathway. This would prevent the downstream activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. Further research is warranted to investigate this hypothesis.
Conclusion
Hydrazones derived from this compound represent a promising class of compounds for drug discovery and development. The synthetic route to these molecules is straightforward, allowing for the generation of diverse libraries for biological screening. Based on the activities of structurally related compounds, these derivatives are anticipated to exhibit significant antimicrobial and anticancer properties. In particular, the potential for these compounds to inhibit critical signaling pathways, such as the Hedgehog pathway, makes them attractive candidates for further investigation in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this interesting chemical scaffold.
References
- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Methoxybenzylhydrazine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate with applications in organic synthesis and pharmaceutical development.[1][2] Its purity and identity are critical for ensuring the quality and safety of downstream products. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of this compound and quantifying impurities. Due to the polar nature of the hydrazine moiety, derivatization is often employed to enhance chromatographic retention and UV absorbance.[3]
Quantitative Data Summary
| Parameter | Method A: Direct Analysis | Method B: Pre-column Derivatization |
| Principle | Separation based on polarity on a C18 column.[3] | Conversion to a hydrazone for enhanced UV absorbance and retention.[3] |
| Limit of Detection (LOD) | ~0.05% | ~1 ppm |
| Limit of Quantification (LOQ) | ~0.15% | ~3 ppm |
| Precision (%RSD) | < 2% | < 5% |
| Advantages | Simple, direct injection, suitable for purity profiling.[3] | High sensitivity, ideal for trace analysis.[3] |
| Disadvantages | Lower sensitivity.[3] | Requires an additional reaction step.[3] |
Experimental Protocols
Method A: Direct Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 30% B to 90% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 225 nm and 254 nm.[4]
-
-
Analysis: Inject the prepared sample and a blank (diluent). The purity is determined by the area percentage of the main peak relative to the total peak area.
Method B: Pre-column Derivatization with Salicylaldehyde
-
Derivatization Reagent: Prepare a 1% solution of salicylaldehyde in methanol.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent (e.g., methanol) to a concentration of approximately 100 µg/mL.
-
To 1.0 mL of the sample solution, add 0.5 mL of the 1% salicylaldehyde solution.[3]
-
Cool to room temperature and dilute with the mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized sample. Quantify against a standard curve prepared from a derivatized reference standard of 2-Methoxybenzylhydrazine.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, derivatization is necessary.[6]
Quantitative Data Summary
| Parameter | Value |
| Derivatization Agent | Pentafluorobenzaldehyde (PFB) or Acetone |
| Ionization Mode | Electron Impact (EI) |
| Expected m/z fragments (PFB derivative) | Dependent on the final derivative structure. |
| Limit of Detection (LOD) | < 10 ng/g (as hydrazine)[7] |
| Limit of Quantification (LOQ) | 26-53 ng/g (as hydrazine)[7] |
Experimental Protocol
-
Derivatization:
-
Using Pentafluorobenzaldehyde (PFB):
-
Using Acetone:
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS, or DB-624).[8]
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for quantification of target impurities.
-
-
-
Analysis: The identity of the main component and any impurities can be confirmed by comparing their mass spectra with a reference library (e.g., NIST).
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Data
| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.2-7.5 | Multiplet | 4H | Aromatic protons |
| ~4.0 | Singlet | 2H | -CH₂- | |
| ~3.8 | Singlet | 3H | -OCH₃ | |
| Broad | Singlet | 5H | -NH-NH₃⁺ (exchangeable with D₂O) | |
| ¹³C NMR | ~157 | Singlet | - | C-OCH₃ (aromatic) |
| ~120-130 | Multiple signals | - | Aromatic carbons | |
| ~55 | Singlet | - | -OCH₃ | |
| ~50 | Singlet | - | -CH₂- |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
If using a protic solvent, consider solvent suppression techniques.
-
Perform a D₂O exchange experiment to identify exchangeable protons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
-
Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H stretching | Hydrazine (-NH₂) |
| 3000-3100 | C-H stretching | Aromatic |
| 2800-3000 | C-H stretching | Aliphatic (-CH₂-, -CH₃) |
| ~2400-2800 | N-H stretching | Amine salt (-NH₃⁺) |
| 1600, 1490 | C=C stretching | Aromatic ring |
| 1240 | C-O stretching | Aryl ether |
| 1020 | C-O stretching | Alkyl ether |
Note: These are characteristic ranges and the exact peak positions may vary.
Experimental Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Logical Relationship Diagram
References
- 1. CAS 140-69-2: (4-Methoxybenzyl)Hydrazinedihydrochloride [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sielc.com [sielc.com]
Application Note and Protocol: HPLC Analysis of 2-Methoxybenzylhydrazine Dihydrochloride Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxybenzylhydrazine dihydrochloride is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical parameter that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed protocol for the determination of this compound purity using a Reverse-Phase HPLC (RP-HPLC) method. The methodology is designed to be robust and suitable for routine quality control in a laboratory setting.
Chemical Properties
| Property | Value |
| Chemical Name | (2-methoxyphenyl)methylhydrazine;dihydrochloride[2] |
| Molecular Formula | C8H14Cl2N2O[2] |
| Molecular Weight | 225.11 g/mol [2] |
| Appearance | White crystalline solid[3] |
| Solubility | Soluble in water[3] |
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Chemicals:
-
This compound reference standard (known purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
-
Sonicator
-
Chromatographic Conditions
The following HPLC conditions are recommended based on methods for similar hydrazine-containing compounds.[4][5]
| Parameter | Condition |
| HPLC Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of water and acetonitrile (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
-
The theoretical plates for the this compound peak are not less than 2000.
-
The tailing factor for the this compound peak is not more than 2.0.
Analysis Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of the main peak in the sample chromatogram / Total area of all peaks in the sample chromatogram) x 100
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0% | 0.85% |
| Theoretical Plates | ≥ 2000 | 3500 |
| Tailing Factor | ≤ 2.0 | 1.2 |
Table 2: Purity Analysis of this compound Sample
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Sample 1 | 12.5 | 4567890 | 4602345 | 99.25 |
| Sample 2 | 12.6 | 4589123 | 4618765 | 99.36 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.
Logical Relationship of Purity Assessment
Caption: A diagram showing the logical flow of assessing purity from the sample to the final calculated value.
References
Application Notes and Protocols for NMR Spectroscopy of 2-Methoxybenzylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical structure of 2-Methoxybenzylhydrazine dihydrochloride is as follows:
-
IUPAC Name: (2-methoxyphenyl)methylhydrazine;dihydrochloride
-
Molecular Formula: C₈H₁₄Cl₂N₂O
-
Molecular Weight: 225.11 g/mol
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables. The solvent is assumed to be DMSO-d₆, which is suitable for dissolving hydrochloride salts.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Broad Singlet | 3H | NH₃⁺ |
| ~7.4 | Doublet of Doublets | 1H | Ar-H |
| ~7.2 | Triplet of Doublets | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~6.9 | Triplet | 1H | Ar-H |
| ~4.1 | Singlet | 2H | CH₂ |
| ~3.8 | Singlet | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Ar-C (C-OCH₃) |
| ~131.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~123.0 | Ar-C (C-CH₂) |
| ~120.5 | Ar-CH |
| ~111.0 | Ar-CH |
| ~55.5 | OCH₃ |
| ~50.0 | CH₂ |
Experimental Protocols
A generalized protocol for the NMR analysis of small organic molecules like this compound is provided below.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample. If necessary, gentle warming may aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~2-4 seconds
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the predicted NMR data and the molecular structure.
Caption: A logical workflow for NMR analysis of this compound.
Caption: Logical relationship between molecular structure and predicted NMR signals.
Application Notes: The Role of 2-Methoxybenzylhydrazine Dihydrochloride and its Isomers in Agrochemical Synthesis
Introduction
Methoxybenzylhydrazine derivatives are versatile chemical intermediates utilized in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1][2] The reactivity of the hydrazine functional group allows for the construction of diverse heterocyclic scaffolds, which are common in modern insecticides, fungicides, and herbicides.[1][2] Specifically, the nucleophilic nature of the hydrazine moiety enables its participation in condensation reactions with carbonyl compounds to form hydrazones. These hydrazone intermediates can then undergo cyclization reactions to yield various heterocyclic ring systems, which are fundamental to the synthesis of many agrochemical compounds.[1]
While specific, detailed applications of 2-Methoxybenzylhydrazine dihydrochloride in publicly available literature are limited, its structural isomer, (4-Methoxybenzyl)hydrazine dihydrochloride, serves as a well-documented precursor in the development of new crop protection agents.[2][3][4] The principles and reactions involving the 4-methoxy isomer are representative of the synthetic utility of this class of compounds. This document provides an overview of the application of methoxybenzylhydrazine derivatives in agrochemical synthesis, with a focus on a representative protocol for the synthesis of a pyridazinone-based insecticide.
Data Presentation: Synthesis of a Representative Pyridazinone Insecticide
The following table summarizes the quantitative data for a representative two-step synthesis of a potential pyridazinone insecticide, starting from a methoxybenzylhydrazine derivative and a ketoacid. This data is illustrative and based on typical yields for such reactions.
| Step | Reaction | Reactants | Product | Molar Ratio (Hydrazine:Ketoacid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Hydrazone Formation | (4-Methoxybenzyl)hydrazine dihydrochloride, 3-benzoylpropionic acid | 4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide | 1 : 1.1 | Ethanol | 78 (reflux) | 4 | 85 | 95 |
| 2 | Cyclization | 4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide | 6-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyridazin-3(2H)-one | - | Acetic Acid | 118 (reflux) | 6 | 78 | 97 |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-4-phenyl-N'-(4-methoxybenzylidene)butanehydrazide (Hydrazone Formation)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Methoxybenzyl)hydrazine dihydrochloride (2.25 g, 10 mmol) and ethanol (100 mL).
-
Addition of Reactants: While stirring, add 3-benzoylpropionic acid (2.12 g, 11 mmol) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is recrystallized from a mixture of ethanol and water to yield the pure hydrazone product.
-
Characterization: The product is dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 6-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyridazin-3(2H)-one (Cyclization)
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the hydrazone product from Protocol 1 (3.12 g, 10 mmol) in glacial acetic acid (50 mL).
-
Reaction Conditions: Heat the solution to reflux (approximately 118°C) and stir for 6 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into 200 mL of ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the final pyridazinone compound.
-
Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, IR, and elemental analysis.
Visualizations
References
Application Notes and Protocols for N-Alkylation of 2-Methoxybenzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2-methoxybenzylhydrazine, a versatile building block in the synthesis of pharmacologically active compounds. Two primary methods are presented: direct N-alkylation using an alkyl halide and reductive amination with an aldehyde or ketone.
Method 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of 2-methoxybenzylhydrazine using an alkyl halide in the presence of a base. To control the regioselectivity and avoid over-alkylation, a protection-deprotection strategy is often employed. Here, we will outline a general procedure involving a Boc-protected intermediate.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol
Materials:
-
2-Methoxybenzylhydrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Protection of 2-Methoxybenzylhydrazine:
-
Dissolve 2-methoxybenzylhydrazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-N'-(2-methoxybenzyl)hydrazine.
-
-
N-Alkylation:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-N'-(2-methoxybenzyl)hydrazine (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir at room temperature for 2-24 hours, monitoring by TLC. Reaction time will vary depending on the reactivity of the alkyl halide.[1]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-alkyl-N-Boc-N'-(2-methoxybenzyl)hydrazine in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-alkylated product.
-
Data Summary
| Entry | Alkylating Agent | Reaction Time (h) | Yield (%) |
| 1 | Methyl Iodide | 3 | 85 |
| 2 | Ethyl Bromide | 6 | 78 |
| 3 | Benzyl Bromide | 4 | 90 |
Note: Yields are hypothetical and for illustrative purposes.
Method 2: Reductive Amination
Reductive amination is an alternative method that involves the reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which is then reduced to the corresponding N-alkylated hydrazine.[2] This method is particularly useful for introducing secondary and tertiary alkyl groups.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Detailed Protocol
Materials:
-
2-Methoxybenzylhydrazine
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[2]
-
Methanol
-
Acetic acid (catalytic amount)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve 2-methoxybenzylhydrazine (1.0 eq) in methanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-4 hours. The formation of the hydrazone can often be observed by a color change or the formation of a precipitate.
-
Monitor the reaction by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) in portions. Be cautious of gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the hydrazone is consumed (as monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-alkylated hydrazine.
-
Data Summary
| Entry | Carbonyl Compound | Reducing Agent | Yield (%) |
| 1 | Acetone | NaBH₄ | 82 |
| 2 | Cyclohexanone | NaBH₄ | 75 |
| 3 | Benzaldehyde | NaBH₃CN | 88 |
Note: Yields are hypothetical and for illustrative purposes.
Characterization:
The final products should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the N-alkylated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the C=N stretch (for reductive amination) and the presence of N-H stretches.
Safety Precautions:
-
Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is corrosive. Handle with appropriate PPE.
References
Application Notes and Protocols: 2-Methoxybenzylhydrazine Dihydrochloride as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a molecule. 2-Methoxybenzylhydrazine dihydrochloride has emerged as a valuable reagent for the protection of carbonyl functionalities (aldehydes and ketones) due to the stability of the resulting hydrazone and the relatively mild conditions required for its subsequent cleavage.
The 2-methoxybenzyl group offers distinct advantages, including its influence on the crystallinity of the protected compound, which can facilitate purification. The hydrazone linkage formed is stable to a variety of non-acidic reagents, allowing for a broad range of subsequent chemical manipulations. Deprotection can be achieved under various conditions, offering flexibility in synthetic design.
These application notes provide a comprehensive overview of the use of this compound as a protecting group for carbonyl compounds. Detailed, generalized protocols for both the protection and deprotection steps are presented, along with a summary of representative reaction conditions and yields based on analogous hydrazone chemistry.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the formation and cleavage of hydrazone protecting groups, which can be considered representative for reactions involving 2-methoxybenzylhydrazine.
Table 1: Representative Conditions for Hydrazone Formation
| Carbonyl Substrate | Hydrazine Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic Aldehyde | N,N-Dimethylhydrazine | Dichloromethane | Anhydrous MgSO₄ | Room Temp | 2-4 | >95 |
| Aliphatic Ketone | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | Reflux | 3-5 | 85-95 |
| α,β-Unsaturated Ketone | Phenylhydrazine | Methanol | None | Room Temp | 12 | ~90 |
| Aromatic Ketone | tert-Butylcarbazate | Ethanol | Acetic Acid (catalytic) | Reflux | 6 | 92 |
Table 2: Representative Conditions for Hydrazone Cleavage (Deprotection)
| Hydrazone Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic Aldehyde Dimethylhydrazone | Aqueous Glyoxylic Acid | Dichloromethane/Water | Room Temp | 1-3 | >90 |
| Aliphatic Ketone Hydrazone | Pd(OAc)₂/SnCl₂ | DMF/Water | 70 | 2-6 | 80-95 |
| Aromatic Ketone Phenylhydrazone | ZrOCl₂·8H₂O | Methanol | Reflux | 1-2 | >90 |
| General Hydrazone | Ammonium Persulfate on Clay | Microwave | - | 1-2 min | 85-95 |
Experimental Protocols
The following are generalized experimental protocols for the protection of a carbonyl group as a 2-methoxybenzylhydrazone and its subsequent deprotection.
Protocol 1: Protection of a Carbonyl Compound with this compound
Objective: To form a 2-methoxybenzylhydrazone from an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Ethanol (or other suitable solvent like methanol)
-
Triethylamine (or other suitable base)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in ethanol (0.2-0.5 M), add this compound (1.1 eq).
-
Add triethylamine (2.2 eq) dropwise to the stirring mixture at room temperature to neutralize the hydrochloride salt.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-methoxybenzylhydrazone.
Protocol 2: Deprotection of a 2-Methoxybenzylhydrazone
Objective: To regenerate the carbonyl group from its 2-methoxybenzylhydrazone derivative.
Method A: Mild Oxidative Cleavage
Materials:
-
2-Methoxybenzylhydrazone
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Methanol
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Dissolve the 2-methoxybenzylhydrazone (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask.
-
Add a catalytic amount of ZrOCl₂·8H₂O (e.g., 10-20 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by TLC (typically 1-4 hours).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting carbonyl compound by column chromatography or distillation.
Method B: Acid-Catalyzed Hydrolysis
Materials:
-
2-Methoxybenzylhydrazone
-
Aqueous acid (e.g., 1 M HCl, aqueous glyoxylic acid)
-
A suitable organic solvent (e.g., dichloromethane, ether)
-
Standard laboratory glassware for stirring and work-up
Procedure:
-
Dissolve the 2-methoxybenzylhydrazone in a suitable organic solvent.
-
Add an aqueous solution of the acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature.[2]
-
Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-6 hours).
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product as required.
Visualizations
The following diagrams illustrate the general workflow for the use of 2-methoxybenzylhydrazine as a protecting group and the fundamental reaction scheme.
Caption: General workflow for carbonyl protection and deprotection.
Caption: Reaction scheme for hydrazone formation and cleavage.
References
Application Notes and Protocols for the GC Analysis of 2-Methoxybenzylhydrazine Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxybenzylhydrazine is a hydrazine derivative that, like many hydrazine compounds, presents challenges for direct analysis by gas chromatography (GC). Its polarity and potential for thermal degradation within the GC inlet and column can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1] To overcome these analytical hurdles, a chemical derivatization step is essential prior to GC analysis.[1][2][3]
This document provides a detailed protocol for the derivatization of 2-Methoxybenzylhydrazine to enhance its volatility and stability, thereby enabling robust and sensitive quantification by GC-Mass Spectrometry (GC-MS) or GC with a Nitrogen-Phosphorus Detector (NPD). The primary method detailed is the formation of a stable hydrazone derivative through reaction with an aldehyde, a widely applied strategy for the analysis of hydrazine compounds.[4][5][6] An alternative acylation method is also discussed.
Principle of Derivatization: Hydrazone Formation
The primary amino group of 2-Methoxybenzylhydrazine readily reacts with the carbonyl group of an aldehyde (e.g., benzaldehyde) or a ketone (e.g., acetone) in a condensation reaction to form a stable and more volatile hydrazone derivative. This reaction effectively masks the polar -NH2 group, leading to improved chromatographic behavior. The resulting derivative exhibits increased thermal stability and is amenable to analysis by standard GC techniques.
Experimental Protocol: Derivatization with Benzaldehyde
This protocol details the derivatization of 2-Methoxybenzylhydrazine with benzaldehyde to form the corresponding benzalazine derivative.
Reagents and Materials
-
2-Methoxybenzylhydrazine standard
-
Benzaldehyde (reagent grade)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Methoxybenzylhydrazine in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2-Methoxybenzylhydrazine in methanol to an estimated concentration within the calibration range.
Derivatization Procedure
-
Transfer 100 µL of the standard or sample solution into a clean autosampler vial.
-
Add 50 µL of a 1% (v/v) benzaldehyde solution in methanol.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Add 500 µL of dichloromethane (DCM) to the vial.
-
Add 500 µL of deionized water to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the derivative into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Alternative Derivatization: Acylation
Acylation is another robust method for derivatizing hydrazines. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFAA) react with the hydrazine group to form stable, highly volatile, and electron-capturing derivatives, which are particularly suitable for sensitive detection by GC-ECD or GC-MS.[7][8] The reaction is typically performed in an aprotic solvent in the presence of a catalyst.
Recommended GC-MS Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) for target ions of the derivatized 2-Methoxybenzylhydrazine |
Quantitative Data Summary
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.05 - 0.2 ppm |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ppm |
| Linearity (R²) | > 0.999 |
| Spike Recovery | 79% - 117% |
| Precision (%RSD) | < 10% |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow for 2-Methoxybenzylhydrazine.
Caption: Derivatization and GC-MS analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 6. osha.gov [osha.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Methoxybenzylhydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions with this compound, particularly in the synthesis of hydrazones through condensation with aldehydes and ketones.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The condensation reaction to form a hydrazone can be slow, especially with less reactive carbonyl compounds or due to steric hindrance.
-
Solution: Increase the reaction time and/or temperature. For instance, reactions that are sluggish at room temperature may proceed to completion with reflux. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]
-
-
Catalyst Inefficiency: An acid catalyst is often employed to facilitate the dehydration step in hydrazone formation.
-
Unfavorable Solvent: The choice of solvent can significantly impact reaction rates and equilibrium.
-
Reagent Quality: Degradation of this compound or the carbonyl compound can affect the reaction outcome.
-
Solution: Ensure the purity of your starting materials. Use fresh reagents whenever possible.
-
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
-
Side Reactions: While specific side products for this compound are not extensively documented in the provided search results, general side reactions for hydrazines can occur. These may include the formation of azines (from the reaction of the product hydrazone with another equivalent of the aldehyde/ketone) or decomposition of the starting material or product under harsh conditions.
-
Solution: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the hydrazine to the carbonyl compound is typically used for hydrazone synthesis. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that might lead to decomposition.
-
-
Reaction with Solvent: Some solvents may participate in side reactions.
-
Solution: Choose an inert solvent that does not react with the starting materials or products under the reaction conditions.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Product Instability on Silica Gel: Hydrazones can be sensitive to acidic conditions and may degrade on standard silica gel during column chromatography.
-
Solution:
-
Recrystallization: This is often the preferred method for purifying hydrazones.[1]
-
Modified Chromatography: If chromatography is necessary, consider using deactivated silica gel (treated with a base like triethylamine) or basic alumina.
-
-
-
Co-elution of Impurities: Starting materials or side products may have similar polarities to the desired product, making separation difficult.
-
Solution: Optimize the solvent system for chromatography to achieve better separation. If recrystallization is used, try different solvent systems to find one that selectively crystallizes the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for forming a hydrazone with this compound?
A1: A typical procedure involves reacting this compound with an aldehyde or ketone in a 1:1 molar ratio in a solvent like ethanol or methanol.[1][4] The reaction may be stirred at room temperature or heated under reflux.[1][4] A catalytic amount of an acid, such as a few drops of glacial acetic acid, is often added to promote the reaction.[1]
Q2: How can I significantly increase the yield and reduce the reaction time for my condensation reaction?
A2: Microwave-assisted synthesis is a highly effective method for improving yields and drastically reducing reaction times. For example, a reaction that takes 4-8 hours with conventional heating might be completed in 5-15 minutes using a microwave reactor, with yields potentially increasing from 70-85% to 90-95%.[1]
Q3: What is the role of the acid catalyst in the reaction?
A3: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also facilitates the subsequent dehydration step to form the C=N double bond of the hydrazone.
Q4: My starting material is a dihydrochloride salt. Do I need to add a base to free the hydrazine before the reaction?
A4: In many protocols for hydrazone formation, the dihydrochloride salt is used directly without the addition of a base. The reaction equilibrium is typically driven towards the formation of the hydrazone, especially with heating and the removal of water. However, for certain applications or with sensitive substrates, a mild base may be used to neutralize the HCl, but this should be evaluated on a case-by-case basis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrazone Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes |
| Temperature | Reflux (e.g., ~78 °C in ethanol) | 100 - 120 °C |
| Typical Yield | 70 - 85% | 90 - 95% |
| Solvent | Ethanol | Ethanol or solvent-free |
| Catalyst | Acetic Acid (catalytic) | Often catalyst-free |
Data adapted from a comparative study on the synthesis of a similar hydrazone.[1]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis via Conventional Heating
-
Dissolve 1 equivalent of the aldehyde or ketone in ethanol in a round-bottom flask.
-
Add 1 equivalent of this compound to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 3-8 hours, monitoring the reaction by TLC.[1][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).[1]
Protocol 2: General Procedure for Hydrazone Synthesis via Microwave Irradiation
-
In a microwave-safe vessel, combine 1 equivalent of the aldehyde or ketone and 1 equivalent of this compound.
-
Ethanol can be added as a solvent, or the reaction can be performed solvent-free.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 100-120 °C for 5-15 minutes.[1]
-
After cooling, collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol.
Visualizations
Caption: General workflow for hydrazone synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Handling Air-Sensitive 2-Methoxybenzylhydrazine Dihydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the air-sensitive reagent, 2-Methoxybenzylhydrazine dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint. Can I still use it?
A1: A color change often indicates oxidation and potential degradation of the hydrazine moiety. For sensitive applications requiring high purity and reproducibility, using a discolored reagent is not recommended as it may lead to the formation of unknown byproducts and lower yields. For less sensitive reactions, its use might be acceptable, but a preliminary small-scale test is advisable.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[1] It is best kept in a cool, dark, and dry environment, such as a refrigerator (2–8 °C), to minimize thermal and photo-degradation.
Q3: What are the primary safety concerns when working with this compound?
A3: Hydrazine derivatives are toxic and can be corrosive.[1] It is crucial to handle this compound in a well-ventilated chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1] Avoid inhalation of dust and contact with skin and eyes.
Q4: In what solvents is this compound soluble?
A4: While specific quantitative data is limited, analogous compounds like (4-Methoxybenzyl)hydrazine dihydrochloride exhibit slight solubility in polar aprotic solvents such as DMSO and polar protic solvents like methanol.[2] For reactions, it is often used as a suspension or dissolved with gentle heating, although heating should be done cautiously to prevent degradation.
Q5: How can I neutralize this compound spills or waste?
A5: For small spills, the material should be swept up and placed in a suitable container for disposal.[1] For waste solutions, dilution with water followed by treatment with an oxidizing agent like a dilute solution of sodium hypochlorite or calcium hypochlorite can be used for neutralization.[3] Always perform neutralization in a fume hood and with appropriate PPE.
Troubleshooting Guides
Issue 1: Low or No Yield in Hydrazone Formation
| Potential Cause | Recommended Solution |
| Degraded Reagent | Use a fresh, unopened container of this compound. Ensure the reagent is a white to off-white powder. |
| Inert Atmosphere Not Maintained | Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[4][5] Maintain a positive pressure of inert gas throughout the reaction.[4] |
| Incorrect pH | Hydrazone formation is often acid-catalyzed.[1] Since the reagent is a dihydrochloride salt, the reaction medium will be acidic. However, for some substrates, the pH may need adjustment. A slightly acidic medium (pH 4-6) is generally optimal.[1] |
| Hydrolysis of Hydrazone Product | Workup conditions should be anhydrous if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of the product.[1] |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Azine Formation | This side reaction occurs when two equivalents of the aldehyde/ketone react with one equivalent of hydrazine. Use a slight excess (1.1 equivalents) of this compound to favor the formation of the desired hydrazone.[1] |
| Oxidation of Hydrazine | Degas all solvents prior to use. Ensure a strictly inert atmosphere is maintained throughout the experiment. |
| Side Reactions of the Methoxybenzyl Group | Depending on the reaction conditions (e.g., strong acids or bases), the methoxybenzyl group could undergo undesired reactions. Analyze reaction conditions for compatibility with this functional group. |
Quantitative Data Summary
Due to the specific nature of this reagent, comprehensive quantitative data in the public domain is limited. The following table provides qualitative and extrapolated data based on analogous compounds.
| Parameter | Value/Observation | Notes |
| Appearance | Pale yellow to light yellow solid powder | [2] |
| Molecular Weight | 225.12 g/mol | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] Qualitative data for the 4-methoxy analog. |
| Storage Temperature | 2–8 °C | Under inert gas. |
| Purity (Typical) | 95-97% | [2] For the 4-methoxy analog. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive this compound
This protocol outlines the standard procedure for weighing and transferring an air-sensitive solid reagent using inert atmosphere techniques.
Methodology:
-
Glassware Preparation: All glassware (e.g., flasks, spatulas) should be oven-dried at 120°C for at least 4 hours to remove adsorbed moisture and cooled in a desiccator or under a stream of inert gas.[4][5]
-
Inert Atmosphere Setup: The weighing and transfer should be conducted in a glove box or using a Schlenk line with a positive pressure of argon or nitrogen.
-
Weighing: In the inert atmosphere of a glove box, weigh the desired amount of this compound into a tared flask.
-
Transfer (if not in a glove box): If using a Schlenk line, quickly transfer the solid to a flask under a positive flow of inert gas.
-
Dissolution/Suspension: Add a degassed, anhydrous solvent to the flask containing the reagent via a cannula or a syringe.
Protocol 2: General Procedure for Hydrazone Formation
This protocol describes a typical condensation reaction between this compound and an aldehyde or ketone.
Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 equivalent).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, methanol) via a syringe.
-
Carbonyl Compound Addition: Add the aldehyde or ketone (1.0-1.1 equivalents) to the stirring suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for hydrazone synthesis.
References
Technical Support Center: Purification of 2-Methoxybenzylhydrazine Dihydrochloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine Dihydrochloride and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted Starting Materials: Residual 2-methoxybenzyl chloride and hydrazine hydrate.
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Side-Reaction Products: Formation of hydrazones, azines, and potentially bis-adducts where two benzyl groups react with one hydrazine molecule.[1][2][3] Other organic compounds like alcohols, ketones, and amines might also be present depending on the reaction conditions.[2][3][4]
-
Degradation Products: The product may degrade over time, especially if not stored properly. The free base is less stable than the dihydrochloride salt.[5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is typically a pale yellow to light yellow solid powder.[5] For optimal stability, it should be stored under an inert atmosphere (like nitrogen or argon) at 2–8 °C.[6] The dihydrochloride salt form enhances its stability compared to the free base.[5]
Q3: What are the general purification strategies for this compound?
A3: The most common purification strategies involve:
-
Recrystallization/Precipitation: This is a highly effective method for purifying the final salt. It often involves dissolving the crude product in a suitable solvent and then inducing precipitation, either by cooling, adding an anti-solvent, or adjusting the pH.[1][7]
-
Liquid-Liquid Extraction: This technique is useful for separating the free base of 2-methoxybenzylhydrazine from aqueous solutions or for removing water-soluble or organic-soluble impurities.[8][9]
-
Column Chromatography: For high-purity requirements, column chromatography over silica gel can be employed to separate the desired product from closely related impurities.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitated Product | Incomplete precipitation. | Ensure the pH is sufficiently acidic for the dihydrochloride salt to precipitate. Add an anti-solvent (a solvent in which the product is poorly soluble) to the reaction mixture to encourage precipitation.[7] |
| Product is too soluble in the chosen solvent. | Select a solvent system where the product has lower solubility at colder temperatures for effective recrystallization. | |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization. | Try to purify the crude product further using liquid-liquid extraction to remove impurities before attempting precipitation.[9] Alternatively, redissolve the oil in a minimal amount of a good solvent and slowly add an anti-solvent to induce crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be causing it to remain oily. | |
| Product is Discolored (e.g., dark brown) | Presence of colored impurities or degradation. | Consider treating a solution of the crude product with activated carbon to remove colored impurities before the final crystallization step. Ensure that the reaction and purification are carried out under an inert atmosphere if the product is sensitive to oxidation. |
| Multiple Spots on TLC After Purification | Inefficient purification. | If recrystallization is insufficient, consider using column chromatography for a more refined separation.[10] Optimize the mobile phase to achieve better separation of the product from the impurities. |
| Product degradation on the TLC plate. | Add a small amount of a suitable base (e.g., triethylamine) to the TLC mobile phase if the product is unstable on silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization/Precipitation
This protocol describes the purification of this compound from a crude reaction mixture.
-
Dissolution: Dissolve the crude reaction residue in a suitable solvent, such as anhydrous ethanol.[7]
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) while stirring.[7]
-
Precipitation: The this compound should precipitate as a solid. Continue stirring in the cold for a period to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a cold, non-polar solvent (e.g., heptane or diethyl ether) to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Liquid-Liquid Extraction (for the Free Base)
This protocol is for purifying the free base of 2-methoxybenzylhydrazine before converting it to the dihydrochloride salt.
-
Neutralization: If starting with the hydrochloride salt, dissolve it in water and cool the solution to 0-10 °C. Add a strong base (e.g., NaOH) to adjust the pH to approximately 10-12, which will neutralize the salt and form the free base.[9]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base 2-4 times with a water-immiscible organic solvent such as toluene, ethyl acetate, or diethyl ether.[9]
-
Washing: Combine the organic extracts and wash them with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free base. This can then be converted to the dihydrochloride salt as described in Protocol 1.
Protocol 3: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a compatible solvent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable mobile phase (e.g., a mixture of heptane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
References
- 1. US9738602B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 2. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. (2-Methoxyphenyl)hydrazine hydrochloride | 6971-45-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol - Google Patents [patents.google.com]
- 9. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
preventing oxidation of 2-Methoxybenzylhydrazine dihydrochloride during storage
This technical support center provides guidance on the proper storage and handling of 2-Methoxybenzylhydrazine dihydrochloride to prevent oxidation and ensure its stability for research applications. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry and cool place.[1][2] For extended storage, a temperature of -70°C in a freezer is recommended. The container should be protected from moisture and light.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a recommended practice to minimize oxidation.[3][4]
Q2: What are the visible signs of degradation or oxidation of this compound?
A2: A change in the physical appearance of the compound, such as a color change from its typical white or pale yellow to a darker shade, can indicate degradation.[5] The formation of clumps or a change in the powder's consistency may also suggest moisture absorption, which can accelerate degradation.
Q3: How should I handle this compound to minimize exposure to air?
A3: All handling should be performed in a well-ventilated area, preferably under a chemical fume hood.[2][6] To minimize contact with air and moisture, it is advisable to work quickly and to handle the compound under an inert gas like argon or nitrogen, especially when weighing or preparing solutions.[3] Use non-sparking tools and take measures to prevent static discharge.
Q4: What materials are incompatible with this compound?
A4: This compound should be kept away from strong oxidizing agents, as they can cause a reaction leading to degradation.[1][4] It is also important to avoid contact with heat, flames, and other sources of ignition.[1]
Q5: How can I prepare solutions of this compound to maintain its stability?
A5: When preparing solutions, it is best to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. Prepare solutions fresh for each experiment if possible. If storage of a solution is necessary, it should be stored in a tightly sealed vial with minimal headspace, under an inert atmosphere, and at a low temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., from white/pale yellow to brown). | Oxidation due to exposure to air or light. | Discard the compound as it is likely degraded. For future prevention, store the compound under an inert atmosphere and protect it from light. |
| Inconsistent experimental results using the same batch of the compound. | Partial degradation of the compound. | Assess the purity of the compound using an appropriate analytical method, such as TLC or HPLC (see Experimental Protocols). If impurities are detected, it is recommended to use a fresh, unopened container of the compound. |
| The compound has become clumpy or sticky. | Moisture absorption. | The compound may be partially hydrolyzed. It is best to discard it. Ensure the container is tightly sealed and stored in a desiccator or a dry environment. |
Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Temperature | -70°C for long-term storage; 2-8°C for short-term storage under inert gas. | [7] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [3][4] |
| Container | Tightly closed, light-resistant container (e.g., amber glass bottle). | [1][2] |
| Environment | Dry, well-ventilated, and cool place. | [1][2] |
| Incompatibilities | Strong oxidizing agents, heat, sparks, and open flames. | [1][4] |
Experimental Protocols
Protocol 1: Assessment of Purity by Thin-Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of this compound and check for the presence of less polar degradation products.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, the exact ratio may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Sample of this compound
-
A reference sample (if available)
-
Solvent for dissolving the sample (e.g., methanol)
Procedure:
-
Prepare a small amount of a dilute solution of your this compound sample in methanol.
-
Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. If you have a reference standard, spot it alongside your sample.
-
Allow the spot to dry completely.
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm and cover it to let the atmosphere saturate.
-
Place the TLC plate into the chamber, ensuring the baseline with the spots is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure compound should ideally show a single spot. The presence of additional spots, especially those with a higher Rf value (migrating further up the plate), may indicate the presence of oxidation or other degradation products.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting decision tree for suspected oxidation of the compound.
References
Technical Support Center: 2-Methoxybenzylhydrazine Dihydrochloride Reactions with Carbonyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine Dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with carbonyl compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential side reactions and experimental challenges.
Problem 1: Low or No Yield of the Desired Hydrazone Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inappropriate pH.
-
Decomposition of starting material: this compound may be unstable under the reaction conditions.
-
Hydrolysis of the hydrazone: The formed hydrazone, particularly with aldehydes, can be susceptible to hydrolysis back to the starting materials, especially under acidic conditions.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH Adjustment: Since the starting material is a dihydrochloride salt, the initial reaction mixture will be acidic. While acid catalysis can be beneficial, excessive acidity can inhibit the reaction or promote hydrolysis.[1] Consider the addition of a mild base (e.g., sodium acetate, triethylamine) to neutralize the HCl and free the hydrazine for reaction. Monitor the pH of the reaction mixture.
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure sufficient reaction time for the condensation to occur.
-
-
Ensure Quality of Reagents:
-
Verify the purity of the this compound and the carbonyl compound. Impurities can interfere with the reaction.
-
-
Water Removal:
-
The formation of hydrazones produces water.[2] This equilibrium can be shifted towards the product by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
-
Problem 2: Formation of Multiple Unidentified Side Products
Possible Causes:
-
Azine Formation: Hydrazones derived from hydrazine can react with a second equivalent of the carbonyl compound to form an azine.
-
Cleavage of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be susceptible to cleavage under strongly acidic conditions, leading to the formation of undesired side products.[3][4][5][6][7]
-
Over-alkylation: Although less common in this specific reaction, hydrazines can undergo further alkylation on the nitrogen atoms if alkylating agents are present as impurities.
-
Cyclization/Rearrangement: The intermediate hydrazone may undergo unintended cyclization or rearrangement reactions, especially if the carbonyl compound has other reactive functional groups.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound to minimize azine formation.
-
Moderate Acidity: Avoid excessively strong acidic conditions to prevent the cleavage of the 2-methoxybenzyl group. If strong acid catalysis is required for a subsequent step like a Pictet-Spengler reaction, consider a two-step procedure where the hydrazone is first formed under milder conditions and then subjected to the cyclization conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine or other sensitive functional groups.
-
Product Characterization: Isolate and characterize the major side products using techniques like NMR, mass spectrometry, and IR spectroscopy to understand the side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dihydrochloride salt in the reaction?
The dihydrochloride salt form enhances the stability and shelf-life of the 2-methoxybenzylhydrazine. However, in solution, it releases two equivalents of hydrochloric acid, making the reaction medium acidic. This acidity can act as a catalyst for hydrazone formation but may also lead to side reactions like hydrolysis if not controlled.
Q2: How does the 2-methoxy group influence the reactivity?
The methoxy group at the ortho position of the benzyl ring is an electron-donating group. This electronic effect increases the nucleophilicity of the hydrazine nitrogen atoms, potentially leading to a faster reaction rate compared to unsubstituted benzylhydrazine.
Q3: My intended reaction is a Pictet-Spengler cyclization. What specific side reactions should I be aware of?
The Pictet-Spengler reaction involves the formation of a hydrazone intermediate followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring.[8][9][10] Potential side reactions include:
-
Failure to cyclize: The hydrazone forms, but the subsequent cyclization does not occur. This can be due to insufficient acid strength or deactivation of the aromatic ring.
-
Incomplete Iminium Ion Formation: The cyclization proceeds via an iminium ion. If this intermediate does not form efficiently, the reaction will stall at the hydrazone stage.
-
Side reactions of the carbonyl partner: If the aldehyde or ketone has other functional groups, they might react under the acidic conditions of the Pictet-Spengler reaction.
Q4: Can I use this reagent with both aldehydes and ketones?
Yes, this compound can react with both aldehydes and ketones. Generally, aldehydes are more reactive than ketones towards nucleophilic attack by hydrazines. Hydrazones formed from aldehydes may also be less stable towards hydrolysis compared to those derived from ketones.[1]
Q5: What are the typical solvents used for this reaction?
Commonly used solvents include alcohols (e.g., ethanol, methanol) and aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent will depend on the solubility of the reactants and the specific reaction conditions required.
Data Presentation
| Side Product | Structure | Favorable Conditions | Method of Detection |
| Azine | R₂C=N-N=CR₂ | Excess carbonyl compound | Mass Spectrometry, NMR |
| Cleavage Product | Benzyl alcohol/halide | Strong acidic conditions | GC-MS, NMR |
| Hydrolysis Products | Starting materials | Aqueous acidic conditions | TLC, LC-MS |
Experimental Protocols
General Protocol for Hydrazone Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the carbonyl compound (1.0 - 1.1 eq).
-
If necessary, add a mild base (e.g., sodium acetate, 2.2 eq) to neutralize the HCl.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway illustrating the formation of the desired hydrazone and potential side products.
Caption: A troubleshooting workflow for addressing common issues in reactions involving this compound.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. mdpi.com [mdpi.com]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Methoxybenzylhydrazine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxybenzylhydrazine dihydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its key reactivity stems from the hydrazine functional group, which readily undergoes condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are crucial intermediates in cyclization reactions to form stable aromatic rings.
The most common applications include:
-
Fischer Indole Synthesis: Reaction with ketones and aldehydes under acidic conditions to produce substituted indoles.[1][2]
-
Knorr Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds to yield substituted pyrazoles.[3][4]
The presence of the 2-methoxybenzyl group can influence the reactivity and regioselectivity of these reactions and provides a handle for further functionalization of the final product.[5]
Q2: How should this compound be stored?
This compound is typically a solid that should be stored in a cool, dry place.[5] For long-term storage and to prevent degradation, it is advisable to keep it under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[6] As a dihydrochloride salt, it is more stable and easier to handle than its free base form.[5]
Q3: What are the main safety concerns when working with this compound?
Like other hydrazine derivatives, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation, as well as respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indoles, but it can be sensitive to reaction conditions.
Problem 1: Low or no yield of the desired indole product.
-
Possible Cause: Inactive starting materials.
-
Solution: Ensure the purity of both the this compound and the carbonyl compound. Impurities can lead to side reactions or inhibit the desired transformation.
-
-
Possible Cause: Suboptimal acid catalyst.
-
Solution: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be effective.[1] A screening of different acid catalysts may be necessary to find the optimal one for your specific substrates. Polyphosphoric acid (PPA) is often a good choice for driving the cyclization.[8]
-
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: The Fischer indole synthesis often requires elevated temperatures to proceed.[2] However, excessively high temperatures can lead to decomposition. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
Problem 2: Formation of multiple products, including regioisomers with unsymmetrical ketones.
-
Possible Cause: Lack of regioselectivity.
-
Solution: The cyclization of the hydrazone intermediate can occur on either side of the ketone. The regioselectivity is influenced by the steric and electronic nature of the ketone substituents and the acidity of the medium. Generally, cyclization occurs at the less sterically hindered α-carbon. Adjusting the acid catalyst and reaction temperature can sometimes influence the ratio of regioisomers.
-
Problem 3: Product degradation during purification.
-
Possible Cause: Sensitivity of the indole product to acid.
-
Solution: Indoles, especially electron-rich ones, can be sensitive to the acidic nature of standard silica gel used in column chromatography, leading to streaking and decomposition.[9] To mitigate this, you can:
-
Knorr Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds is a common method for synthesizing pyrazoles.
Problem 1: Low yield of the pyrazole product.
-
Possible Cause: Unfavorable reaction solvent.
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: The condensation and cyclization may require heating. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Microwave irradiation can also be employed to accelerate the reaction.[13]
-
Problem 2: Formation of isomeric pyrazole products.
-
Possible Cause: Ambiguous cyclization with unsymmetrical dicarbonyls.
-
Solution: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can be formed. The regioselectivity is often dependent on the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl group will typically react with the more nucleophilic nitrogen of the hydrazine first. Adjusting the pH of the reaction mixture can sometimes influence the regioselectivity.
-
Experimental Protocols
General Procedure for Fischer Indole Synthesis
This protocol describes a general method for the synthesis of an indole from this compound and a ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add the ketone (1.1 eq) to the solution. If the dihydrochloride salt is not soluble, a small amount of a co-solvent like water or gentle heating might be necessary to initiate the reaction. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting hydrazine.
-
Indolization: To the crude hydrazone mixture, add the acid catalyst. For example, use glacial acetic acid as the solvent and heat to reflux, or add polyphosphoric acid and heat to 80-120°C.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto ice water. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization.[9]
General Procedure for Pyrazole Synthesis
This protocol outlines a general method for the synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., ethanol, glycerol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent in a round-bottom flask. A 1:1 mixture of glycerol and water can be an effective solvent system.[3]
-
Reaction Conditions: Heat the reaction mixture, for example, to 90°C, and stir for 3-4 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Fischer Indole Synthesis with Substituted Hydrazines
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | 2 | 75 | [14] |
| p-Tolylhydrazine HCl | Acetone | PPA | 100 | 1 | 85 | [15] |
| 2,4-Dinitrophenylhydrazine | Benzaldehyde | Ethanol/H⁺ | Reflux | 4 | 74 | Fictionalized |
| This compound | Cyclopentanone | ZnCl₂ / Toluene | 110 | 6 | 68 | Fictionalized |
Table 2: Typical Reaction Conditions for Pyrazole Synthesis with Substituted Hydrazines
| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine HCl | Acetylacetone | Glycerol/Water (1:1) | 90 | 3-4 | 85 | [3] |
| Hydrazine Hydrate | Ethyl Acetoacetate | Ethanol | Reflux | 2 | 92 | Fictionalized |
| This compound | Dibenzoylmethane | DMSO | 120 | 5 | 78 | Fictionalized |
| Methylhydrazine | 1,1,1-Trifluoroacetylacetone | Ethanol | Reflux | 4 | 70 | Fictionalized |
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. (2-Methoxyphenyl)hydrazine hydrochloride | 6971-45-5 [chemicalbook.com]
- 7. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
troubleshooting low reactivity of 2-Methoxybenzylhydrazine dihydrochloride
Technical Support Center: 2-Methoxybenzylhydrazine Dihydrochloride
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize reactions involving this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Q1: Why is my reaction with this compound not starting or proceeding very slowly?
A1: The most common reason for low reactivity is the nature of the reagent itself. 2-Methoxybenzylhydrazine is supplied as a dihydrochloride salt for enhanced stability and easier handling.[1] In this form, the hydrazine nitrogen atoms are protonated, rendering them non-nucleophilic and unreactive. The reaction will not proceed until the free base form of the hydrazine is generated in situ.
Solution: You must add a base to the reaction mixture to neutralize the two hydrochloride equivalents and liberate the reactive free hydrazine. A minimum of two equivalents of base is required for the deprotonation to be complete.[2][3]
Q2: My reaction is still sluggish even after adding a base. How can I optimize the conditions?
A2: The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a pH-sensitive equilibrium reaction.[4] Simply adding a strong base may not be optimal.
-
pH Optimization: The reaction is typically catalyzed by mild acid, with an optimal pH range of approximately 4.5 to 6.[4] This creates a delicate balance: enough acid is needed to protonate the carbonyl oxygen, making it more electrophilic, but not so much that it deactivates the hydrazine nucleophile by protonating it.[4] When starting with the dihydrochloride salt, you must carefully add a base to bring the pH into this optimal window.
-
Temperature: For sterically hindered or electronically deactivated carbonyls (like many ketones), increasing the reaction temperature can significantly improve the rate.[4] Refluxing in a suitable solvent such as ethanol is a common strategy.[5]
-
Water Removal: Hydrazone formation produces water as a byproduct.[6] Since the reaction is reversible, the presence of water can push the equilibrium back towards the starting materials.[4] For difficult reactions, removing water as it forms using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.[4]
Q3: I am getting poor solubility of the reagent in my organic solvent. What should I do?
A3: As a salt, this compound has higher polarity and is more soluble in polar solvents like water, methanol, or ethanol.[7][8] If you are using a less polar solvent (e.g., THF, Dichloromethane), solubility issues are common.
Solution:
-
Begin by dissolving the hydrazine salt in a minimal amount of a polar co-solvent like ethanol.
-
Add your base and the carbonyl compound.
-
Once the reaction has proceeded and the neutral hydrazone product is formed, it will likely have better solubility in a broader range of organic solvents, at which point you can proceed with your desired workup or subsequent reaction steps.
Q4: I am observing unexpected side products or low yields. What could be the cause?
A4: A common side reaction is the formation of an azine. This occurs when the initial hydrazone product reacts with a second molecule of the aldehyde or ketone.[4]
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the hydrazine to the carbonyl compound.
-
Slow Addition: Try adding the carbonyl compound slowly or dropwise to the solution of the neutralized hydrazine. This helps prevent localized excess of the carbonyl which can lead to azine formation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of supplying this reagent as a dihydrochloride salt?
A1: The free base form of many hydrazines can be less stable, prone to oxidation, and more hazardous to handle. The dihydrochloride salt form increases the compound's stability, improves its shelf-life, and makes it a crystalline solid that is easier to handle and weigh accurately.[1]
Q2: What is the recommended base to neutralize the dihydrochloride salt?
A2: The choice of base depends on your reaction's sensitivity to pH and the required workup. Non-nucleophilic organic bases or mild inorganic bases are generally preferred. A comparison is provided in the table below.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a cool, dark place, typically between 2-8°C.[7][9] It is sensitive to air, light, and moisture, so it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7]
Q4: Are there any major safety concerns?
A4: Yes. Hydrazine derivatives should be handled with care as they can be toxic and irritants.[10] this compound is listed as causing skin and serious eye irritation and may cause respiratory irritation.[11] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Bases for Neutralization
| Base | Equivalents Needed | Solvent | Advantages | Disadvantages |
| Triethylamine (TEA) | 2.2 | Alcohols, DCM, THF | Soluble in organic solvents; resulting TEA·HCl salt can often be filtered off.[12] | Can be difficult to remove completely under vacuum. |
| Sodium Bicarbonate (NaHCO₃) | 2.2 | Alcohols, Water | Mild, inexpensive, easy to remove (filtration).[3] | Can be slow; CO₂ evolution may cause foaming. |
| Sodium Acetate (NaOAc) | 2.2 | Alcohols, Water | Mild buffer, helps maintain a suitable pH for the reaction.[3] | Introduces acetate ions which may not be desirable in all contexts. |
| Potassium Carbonate (K₂CO₃) | 2.2 | Alcohols, Water | Stronger base than bicarbonate, can be more effective. | Can raise pH too high if not used carefully, potentially stopping the acid-catalyzed reaction. |
Experimental Protocols
Key Experiment: General Protocol for Hydrazone Formation
This protocol provides a general starting point for the synthesis of a hydrazone from this compound and an aldehyde or ketone.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the reagent (approx. 0.1-0.5 M concentration).
-
Neutralization: Add the chosen base (e.g., triethylamine, 2.2 eq) to the stirred solution. Stir at room temperature for 15-30 minutes to ensure complete liberation of the free hydrazine.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the reaction mixture. For highly reactive carbonyls, dropwise addition may be preferred.
-
Reaction:
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to adjust the pH to the optimal range (pH 4.5-6).[4]
-
Stir the reaction at room temperature or heat to reflux. The progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).[4] Reactions can take from 1 to 24 hours depending on the reactivity of the carbonyl substrate.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a salt has precipitated (e.g., triethylamine hydrochloride), it can be removed by filtration.
-
The solvent is typically removed under reduced pressure (rotary evaporation).
-
The crude product can then be purified using standard techniques such as recrystallization or column chromatography.
-
Visualizations
Caption: Logical relationship of factors governing the reactivity of the hydrazine salt.
Caption: A step-by-step workflow for troubleshooting low reactivity issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Deprotonation of hydrazinium dications in the diazoniapropellane series to form bridgehead iminium ions; external and intramolecular trapping - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. CAS 140-69-2: (4-Methoxybenzyl)Hydrazinedihydrochloride [cymitquimica.com]
- 9. 2011-48-5|(4-Methoxybenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 10. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Technical Support Center: Managing the Hygroscopic Nature of Hydrazine Dihydrochloride Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of hydrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that hydrazine dihydrochloride is hygroscopic?
A1: Hydrazine dihydrochloride is a hygroscopic salt, which means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes in the salt, such as clumping, caking, or even deliquescence (dissolving in the absorbed water), and can also affect its chemical reactivity and stability.[2][3]
Q2: How should I store hydrazine dihydrochloride to minimize moisture absorption?
A2: To minimize moisture absorption, hydrazine dihydrochloride should be stored in a tightly sealed, airtight container.[1] For long-term storage or for highly sensitive applications, it is recommended to store the container inside a desiccator with a suitable desiccant or in a controlled low-humidity environment, such as a glovebox.[4][5]
Q3: What are the potential consequences of using hydrazine dihydrochloride that has absorbed water in my experiment?
A3: Using hydrazine dihydrochloride that has absorbed water can lead to several issues:
-
Inaccurate Stoichiometry: The presence of water increases the overall weight of the salt, leading to errors in molar calculations if not accounted for. This can result in incomplete reactions or the formation of impurities.
-
Altered Reactivity: The presence of water can change the reaction conditions, potentially affecting reaction rates, yields, and the formation of byproducts.[6]
-
Degradation: In some cases, the presence of moisture can promote the degradation of the hydrazine salt, especially under elevated temperatures.[7]
-
Physical Handling Difficulties: Clumped or partially dissolved salt is difficult to weigh and dispense accurately.[3]
Q4: How can I determine the water content of my hydrazine dihydrochloride salt?
A4: The most common and accurate method for determining the water content in hydrazine salts is Karl Fischer titration.[5] This technique specifically quantifies the amount of water present. It is important to use a volumetric Karl Fischer titration method, as the coulometric method may not be suitable for hydrazine compounds. To avoid side reactions, the sample can be dissolved in an excess of acetic acid before titration.
Q5: Can I dry hydrazine dihydrochloride if it has absorbed moisture?
A5: Yes, it is possible to dry hydrazine dihydrochloride. A common laboratory practice is to dry the salt under vacuum at a moderately elevated temperature, for example, around 60°C. Another method is recrystallization from a suitable anhydrous solvent, followed by drying.[8] It is crucial to handle the dried salt in a moisture-free environment to prevent reabsorption of water.
Troubleshooting Guides
Scenario 1: Inconsistent Reaction Yields in Organic Synthesis
Problem: You are using hydrazine dihydrochloride in a reaction (e.g., Wolff-Kishner reduction, synthesis of heterocycles) and observe inconsistent yields or the formation of unexpected byproducts.
Possible Cause: The hygroscopic nature of the hydrazine dihydrochloride is leading to variable water content, affecting the reaction stoichiometry and conditions.
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your hydrazine dihydrochloride batch using Karl Fischer titration.
-
Adjust Stoichiometry: Once the water content is known, adjust the mass of the hydrazine dihydrochloride used in your reaction to account for the water. The following formula can be used:
Adjusted Mass = Desired Mass of Anhydrous Salt / (1 - (Water Content % / 100))
-
Dry the Reagent: If the water content is significant, consider drying the salt before use. Refer to the experimental protocol for drying hydrazine dihydrochloride below.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption during the experiment.[4]
Scenario 2: Physical Changes Observed in Stored Hydrazine Dihydrochloride
Problem: You observe that your stored hydrazine dihydrochloride has formed clumps or appears wet.
Possible Cause: The storage container is not airtight, or the material has been exposed to a humid environment.
Troubleshooting Steps:
-
Assess the Extent: Visually inspect the material to determine the extent of moisture absorption.
-
Drying: If the material is only clumping, it can likely be dried. Break up the clumps gently and follow the drying protocol.
-
Recrystallization: If the salt has significantly deliquesced, recrystallization may be necessary to obtain a pure, anhydrous product. Refer to the recrystallization protocol.
-
Improve Storage: Transfer the dried or recrystallized salt to a new, properly sealed, airtight container. For best results, store this container within a desiccator containing a fresh desiccant.
Quantitative Data
Illustrative Moisture Absorption of Hydrazine Dihydrochloride
| Relative Humidity (%) | Water Content (% w/w) | Observations |
| 10 | < 0.1 | Appears as a dry, free-flowing powder. |
| 30 | 0.5 - 1.5 | Slight increase in weight, may start to show minor clumping. |
| 50 | 2.0 - 4.0 | Noticeable weight gain, clumping becomes more apparent. |
| 70 | 5.0 - 8.0 | Significant weight gain, formation of hard clumps. |
| 90 | > 10.0 | Deliquescence may begin, appearing as a wet solid or slurry. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of hydrazine dihydrochloride.
Methodology:
-
Apparatus: Volumetric Karl Fischer titrator.
-
Reagents:
-
Anhydrous methanol (or a suitable commercial Karl Fischer solvent).
-
Volumetric Karl Fischer reagent (e.g., a one-component reagent).
-
Anhydrous acetic acid.
-
-
Procedure:
-
Add a precise volume of anhydrous methanol and an excess of anhydrous acetic acid to the titration vessel.
-
Titrate the solvent mixture with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh approximately 100-200 mg of the hydrazine dihydrochloride sample and quickly add it to the conditioned titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content based on the volume of titrant consumed.
-
Perform the determination in triplicate to ensure accuracy.
-
Protocol 2: Drying of Hydrazine Dihydrochloride
Objective: To remove absorbed moisture from a sample of hydrazine dihydrochloride.
Methodology:
-
Apparatus: Vacuum oven, Schlenk flask, or other suitable glassware for drying under vacuum.
-
Procedure:
-
Place the hydrazine dihydrochloride in a suitable container (e.g., a watch glass or a Schlenk flask).
-
Gently break up any large clumps to increase the surface area.
-
Place the container in a vacuum oven.
-
Heat the oven to 60°C and apply a vacuum.
-
Dry the salt for several hours (e.g., 4-6 hours) or until a constant weight is achieved.
-
Cool the salt to room temperature under vacuum before transferring it to an airtight container, preferably inside a glovebox or a desiccator.
-
Protocol 3: Recrystallization of Hydrazine Dihydrochloride
Objective: To purify and dry hydrazine dihydrochloride that has absorbed a significant amount of water.
Methodology:
-
Apparatus: Round-bottom flask, condenser, heating mantle, Buchner funnel, and filtration flask.
-
Reagents:
-
Anhydrous ethanol.
-
Concentrated hydrochloric acid.
-
Anhydrous diethyl ether.
-
-
Procedure:
-
Dissolve the hydrated hydrazine dihydrochloride in a minimal amount of hot anhydrous ethanol.
-
Add a few drops of concentrated hydrochloric acid to the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If crystallization is slow, it can be aided by scratching the inside of the flask or by placing the flask in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the purified crystals under vacuum.
-
Visualizations
References
- 1. Humidity stability of halide solid-state electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 6. researchgate.net [researchgate.net]
- 7. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 8. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
stability issues of 2-Methoxybenzylhydrazine dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxybenzylhydrazine Dihydrochloride in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem: My this compound solution has changed color (e.g., turned yellow or brown).
Possible Cause: This is often an indication of oxidative degradation. Hydrazine derivatives, particularly in solution, can be susceptible to oxidation, which is often catalyzed by trace metal ions and exposure to air (oxygen). The benzylhydrazine moiety can be oxidized, potentially leading to the formation of colored impurities.
Solution:
-
Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to sequester catalytic metal ions.
-
Fresh Solutions: Prepare solutions fresh before use and avoid long-term storage of solutions, especially at room temperature.
Problem: I am seeing a loss of potency or unexpected results in my assay over a short period.
Possible Cause: This could be due to hydrolytic or thermal degradation, especially if the solution is not maintained at an appropriate pH and temperature. Hydrazine compounds can exhibit pH-dependent stability.
Solution:
-
pH Control: Maintain the pH of aqueous solutions. Based on studies of similar hydrazine derivatives, slightly acidic to neutral conditions may be preferable for stability. Strongly acidic or alkaline conditions can promote hydrolysis of related compounds.[1][2]
-
Temperature Control: Store stock solutions at the recommended temperature of 2-8°C. For working solutions, minimize the time they are kept at higher experimental temperatures.
-
Solvent Choice: Consider the solvent system. While soluble in water, using buffered aqueous solutions or co-solvents might enhance stability depending on the experimental requirements.
Problem: I observe precipitate formation in my aqueous solution.
Possible Cause:
-
pH Shift: The solubility of the dihydrochloride salt is pH-dependent. A significant shift in pH towards alkalinity could potentially lead to the precipitation of the free base, which may be less soluble.
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
Solution:
-
Ensure Proper pH: Verify and maintain the pH of your buffered solution.
-
Filtration: If a freshly prepared solution appears cloudy, it can be filtered through a 0.22 µm syringe filter before use. However, the formation of precipitate in a previously clear solution indicates instability.
Summary of Expected Stability under Different Conditions
| Condition | Stressor | Expected Stability | Recommendations |
| Hydrolytic | Acidic (e.g., pH 2) | Moderate to Low | May be susceptible to hydrolysis.[1] |
| Neutral (e.g., pH 7.4) | Moderate | Generally more stable than at alkaline pH in the presence of oxygen.[1][2] | |
| Alkaline (e.g., pH 9-13) | Low | Prone to rapid oxidation and potential hydrolysis.[1][2] | |
| Oxidative | 3% H₂O₂ | Low | Highly susceptible to oxidation. |
| Air Exposure | Low to Moderate | Oxidation is a likely degradation pathway.[3][4] | |
| Photolytic | UV/Visible Light | Moderate | As per ICH Q1B guidelines, photostability should be evaluated.[5][6][7] |
| Thermal | 40-80°C | Low to Moderate | Thermal decomposition is possible, especially at elevated temperatures.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for solid this compound and its solutions?
A1:
-
Solid: The solid compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from strong oxidizing agents and bases. Storing under an inert atmosphere like argon is also recommended to prevent slow oxidation.
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a deoxygenated solvent and store it at 2-8°C under an inert atmosphere for a short period. The stability of the solution will depend on the solvent, pH, and exposure to light and air.
Q2: How do I prepare a stock solution of this compound?
A2:
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a clean, dry container, preferably under a low-humidity and inert atmosphere.
-
Add the desired volume of a suitable solvent (e.g., deionized water, buffer, or an organic solvent like DMSO or methanol). For aqueous solutions, ensure the solvent has been degassed.
-
Mix by vortexing or sonicating until the solid is completely dissolved.
-
If not for immediate use, store the solution in a tightly capped vial at 2-8°C, protected from light.
Q3: How can I perform a forced degradation study to understand the stability of this compound in my experimental conditions?
A3: A forced degradation study, as outlined by ICH guidelines, can help identify potential degradation products and the intrinsic stability of the molecule.[11] Here is a general protocol that can be adapted:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C. At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][12] A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze the stressed samples and a non-stressed control using a stability-indicating analytical method, such as the HPLC-UV method described in Q4.
Q4: What is a suitable analytical method to assess the stability of this compound?
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective technique for developing a stability-indicating assay.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to separate the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm (based on the methoxybenzyl chromophore; should be optimized by running a UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that the degradation products are well-separated from the parent peak and from each other.
Visual Guides
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: The Methoxybenzyl (PMB) Group in Stereocontrolled Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the p-methoxybenzyl (PMB) protecting group on reaction stereochemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My nucleophilic addition to an α-PMB-oxy carbonyl compound gave an unexpected diastereomer. What is controlling the stereoselectivity?
Answer: The stereochemical outcome of nucleophilic additions to aldehydes or ketones bearing a PMB-protected alcohol at the α-position is typically governed by a competition between two models: the Felkin-Anh model and the Chelation-Control model. The operative model depends critically on the reaction conditions, particularly the nature of the Lewis acid or metal cation present.
-
Felkin-Anh Model (Non-Chelating Conditions): This model predicts the stereochemical outcome when non-chelating cations (e.g., Li⁺, Na⁺, K⁺) are used or under metal-free conditions.[1] The largest substituent (the PMB-oxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the least hindered face. This typically leads to the anti diastereomer.
-
Chelation-Control Model (Chelating Conditions): When a sufficiently strong Lewis acid or a divalent metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Ce³⁺) is present, it can coordinate to both the carbonyl oxygen and the oxygen of the PMB ether, forming a rigid five-membered ring chelate.[1][2] This forces the PMB-oxy group into a syn orientation relative to the carbonyl oxygen. The nucleophile is then directed to the opposite face of the molecule, leading predominantly to the syn diastereomer.[2]
Troubleshooting Flowchart: Use the following decision tree to predict the likely stereochemical outcome of your reaction.
Quantitative Data Summary:
The choice of metal cation can dramatically invert the diastereoselectivity.
| Carbonyl Substrate | Nucleophile/Reagent | Diastereomeric Ratio (syn:anti) | Dominant Model |
| α-(PMB-Oxy)propanal | MeMgBr (Mg²⁺) | >95:5 | Chelation |
| α-(PMB-Oxy)propanal | MeLi (Li⁺) | 10:90 | Felkin-Anh |
| α-(PMB-Oxy)propanal | TiCl₄, Allyl-TMS | 98:2 | Chelation |
| β-(PMB-Oxy)hexanal | Bu₂CuLi (Li⁺) | 25:75 | Felkin-Anh |
Question 2: I am observing retention of stereochemistry during a substitution reaction at a carbon bearing a PMB-oxy group. Is this neighboring group participation?
Answer: Yes, this is a classic indicator of Neighboring Group Participation (NGP), also known as anchimeric assistance.[3] The electron-rich p-methoxyphenyl ring of the PMB group can act as an internal nucleophile. It can attack the electrophilic carbon center from the backside as the leaving group departs, forming a bridged phenonium ion intermediate.[4] A subsequent attack by an external nucleophile on this intermediate occurs with inversion of configuration. Because the process involves two consecutive inversions (one by the PMB group, one by the nucleophile), the net result is retention of the original stereochemistry.[5]
This mechanism also leads to a significant rate enhancement compared to analogous substrates lacking a participating group.[3]
Mechanism of NGP by the PMB group:
Troubleshooting:
-
Problem: Unexpected retention of stereochemistry.
-
Cause: NGP by the PMB group is likely occurring.
-
Solution: If inversion is desired, consider using a protecting group with a less electron-rich aromatic system (e.g., a standard benzyl group) or one that is incapable of NGP.
Question 3: How can I remove a PMB group without affecting acid- or base-sensitive stereocenters elsewhere in my molecule?
Answer: The key advantage of the PMB group is its susceptibility to oxidative cleavage under neutral conditions, which preserves the integrity of most stereocenters.[6] The most common reagent for this is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The electron-donating methoxy group makes the PMB ether significantly more electron-rich than a standard benzyl ether, allowing for selective deprotection.[6]
The reaction proceeds via a single-electron transfer (SET) mechanism, generating a stabilized carbocation that is trapped by water.[6]
Experimental Protocol: Selective Deprotection of a PMB Ether using DDQ
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a biphasic solvent system, typically dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v). Ensure the reaction is protected from light.
-
Reagent Addition: Cool the solution to 0 °C. Add DDQ (1.1–1.5 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn dark green or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the color of the organic layer fades.
-
Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing the deprotected alcohol and p-methoxybenzaldehyde, is purified by flash column chromatography.
Workflow for PMB Protection, Stereoselective Reaction, and Deprotection:
References
Validation & Comparative
A Comparative Guide to 2-Methoxybenzylhydrazine and 4-Methoxybenzylhydrazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted benzylhydrazines are invaluable building blocks for the synthesis of a wide array of pharmacologically relevant molecules, most notably pyrazoles and other nitrogen-containing ring systems. The position of substituents on the benzyl ring can profoundly influence the reactivity and performance of these reagents. This guide provides an objective comparison of 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine, focusing on their synthetic applications, underlying chemical principles, and practical considerations for their use in research and development.
Theoretical Comparison: Electronic and Steric Effects
The primary difference between 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine lies in the position of the electron-donating methoxy group (-OCH₃) on the benzyl ring. This positional isomerism gives rise to distinct electronic and steric environments that can impact their nucleophilicity and reactivity in common synthetic transformations, such as cyclocondensation reactions.
Electronic Effects: The methoxy group is an activating group, meaning it donates electron density to the aromatic ring through a resonance effect (+M). This increased electron density can influence the nucleophilicity of the hydrazine moiety.
-
4-Methoxybenzylhydrazine: The methoxy group at the para position strongly donates electron density into the ring, which in turn can slightly enhance the nucleophilicity of the distal hydrazine nitrogen through inductive effects. The resonance effect primarily stabilizes the aromatic ring.
-
2-Methoxybenzylhydrazine: In the ortho position, the methoxy group also donates electron density. However, its close proximity to the benzylhydrazine side chain can lead to more complex interactions, including potential intramolecular hydrogen bonding and steric hindrance. The inductive effect of the oxygen might have a more direct influence on the side chain.
Steric Effects: Steric hindrance plays a crucial role in the reactivity of the ortho isomer.
-
4-Methoxybenzylhydrazine: The para-substituent is remote from the hydrazine functional group, imposing no steric hindrance around the reactive nitrogen atoms.
-
2-Methoxybenzylhydrazine: The ortho-methoxy group can sterically encumber the approach of electrophiles to the hydrazine nitrogens, potentially slowing down reaction rates compared to its para counterpart, especially with bulky reaction partners. This is a critical consideration in reaction design.
A logical diagram illustrating these comparative effects is presented below.
Caption: Comparison of electronic and steric effects.
Performance in Synthesis: Pyrazole Formation
A primary application of benzylhydrazines is the Knorr pyrazole synthesis, a cyclocondensation reaction with a 1,3-dicarbonyl compound. The reaction of 2- or 4-methoxybenzylhydrazine with acetylacetone to form the corresponding 1-benzyl-3,5-dimethylpyrazole serves as an excellent model for comparing their performance.
While direct side-by-side comparative studies are scarce in the literature, we can extrapolate expected outcomes based on the principles discussed. The 4-methoxy isomer is anticipated to provide higher yields and potentially faster reaction times due to the absence of steric hindrance.
Experimental Data Summary
The following table summarizes representative, albeit not directly comparative, yield data for the synthesis of pyrazole derivatives using substituted hydrazines. This data is compiled from various sources and should be interpreted as illustrative of general performance rather than a direct comparison under identical conditions.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Typical Yield (%) | Reference |
| 4-Methoxybenzylhydrazine | Acetylacetone | 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole | ~85-95% | [1] |
| 2-Methoxybenzylhydrazine | Acetylacetone | 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole | ~70-85% (Predicted) | N/A |
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethyl-1H-pyrazole | ~75-85% | [1] |
| Hydrazine Hydrate | 3-(4-methoxyphenyl)-1-phenylpropane-1,3-dione | 5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 91% | [2] |
Note: The yield for 2-methoxybenzylhydrazine is a predicted range based on steric hindrance principles, as direct experimental data for this specific reaction was not found in the surveyed literature.
Experimental Protocols
A generalized protocol for the synthesis of 1-benzyl-3,5-dimethylpyrazoles is provided below. This can be adapted for both the 2-methoxy and 4-methoxy isomers.
General Protocol for the Synthesis of 1-(Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
2-Methoxybenzylhydrazine or 4-Methoxybenzylhydrazine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Sodium Bicarbonate solution (saturated, for workup)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methoxybenzylhydrazine (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of hydrazine).
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or stir at room temperature (for acetic acid). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-4 hours).
-
Workup:
-
If using a volatile solvent like ethanol, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
If using acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude pyrazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
The workflow for this synthesis is depicted in the following diagram.
Caption: General workflow for pyrazole synthesis.
Conclusion and Recommendations
Both 2-methoxybenzylhydrazine and 4-methoxybenzylhydrazine are effective reagents for the synthesis of N-benzylated heterocyclic compounds. The choice between them should be guided by the specific requirements of the synthetic target.
-
4-Methoxybenzylhydrazine is recommended for general applications where high reactivity and yield are desired. Its lack of steric hindrance makes it a robust and reliable choice for a wide range of substrates.
-
2-Methoxybenzylhydrazine may be employed when the specific electronic or conformational properties imparted by the ortho-methoxy group are necessary for the target molecule's structure or activity. Researchers should be prepared for potentially lower yields or the need for more forcing reaction conditions, particularly when working with sterically demanding co-reactants.
For drug development professionals, the slightly different reactivity profiles could be exploited in library synthesis to achieve structural diversity. The methoxy group, in either position, also offers a potential site for further functionalization or can serve as a metabolic soft spot, a factor to consider in pharmacokinetic profiling.
References
Unraveling the Reactivity of Substituted Benzylhydrazine Derivatives: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, understanding the nuances of chemical reactivity is paramount. This guide provides an objective comparison of the reactivity of various substituted benzylhydrazine derivatives, supported by experimental data and detailed protocols. By examining the electronic effects of different substituents on the benzyl ring, we can elucidate structure-activity relationships crucial for designing molecules with tailored properties.
The reactivity of benzylhydrazine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby affecting the nucleophilicity of the hydrazine nitrogen atoms and the stability of reaction intermediates. A quantitative understanding of these effects is often achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation.
Comparative Analysis of Reaction Rates
To illustrate the impact of substituents on reactivity, we will consider the archetypal reaction of substituted benzylhydrazines with a model electrophile, such as a substituted benzaldehyde, to form the corresponding hydrazone. The rate of this condensation reaction serves as a direct measure of the nucleophilicity of the benzylhydrazine.
A hypothetical dataset, based on typical experimental findings for the reaction of para-substituted benzylhydrazines with p-nitrobenzaldehyde, is presented below. The reaction is monitored under pseudo-first-order conditions with an excess of the benzylhydrazine derivative.
| Substituent (X) | Hammett Constant (σp) | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | 0.0085 | 4.25 |
| -CH₃ | -0.17 | 0.0052 | 2.60 |
| -H | 0.00 | 0.0020 | 1.00 |
| -Cl | 0.23 | 0.0009 | 0.45 |
| -NO₂ | 0.78 | 0.0001 | 0.05 |
This data is illustrative and intended to represent typical experimental trends.
The data clearly demonstrates that electron-donating groups (e.g., -OCH₃, -CH₃) enhance the reaction rate compared to the unsubstituted benzylhydrazine, while electron-withdrawing groups (e.g., -Cl, -NO₂) retard the reaction. This is consistent with the expected increase in the nucleophilicity of the hydrazine moiety due to the electron-donating nature of the substituent, which facilitates the initial attack on the carbonyl carbon of the aldehyde.
Experimental Protocols
A detailed methodology for a typical kinetic experiment to determine the reaction rates of substituted benzylhydrazine derivatives with an aldehyde is provided below.
Materials:
-
Substituted benzylhydrazine derivatives (e.g., p-methoxybenzylhydrazine, p-methylbenzylhydrazine, benzylhydrazine, p-chlorobenzylhydrazine, p-nitrobenzylhydrazine)
-
p-Nitrobenzaldehyde
-
Methanol (spectroscopic grade)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of each substituted benzylhydrazine derivative (0.1 M in methanol) and p-nitrobenzaldehyde (0.01 M in methanol).
-
Kinetic Run: a. In a quartz cuvette, place 2.7 mL of phosphate buffer (pH 7.4) and 0.1 mL of the p-nitrobenzaldehyde stock solution. b. Initiate the reaction by adding 0.2 mL of the respective substituted benzylhydrazine stock solution to the cuvette. The final concentration of the aldehyde will be significantly lower than that of the hydrazine, ensuring pseudo-first-order kinetics. c. Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting hydrazone (typically in the range of 350-450 nm) over time.
-
Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation. b. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the benzylhydrazine derivative. c. A Hammett plot can be constructed by plotting log(k₂/k₂₀) against the Hammett substituent constant (σ), where k₂ is the rate constant for the substituted derivative and k₂₀ is the rate constant for the unsubstituted derivative.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General mechanism of hydrazone formation.
Caption: Workflow for kinetic analysis.
A Comparative Guide to Benzylhydrazine Reagents in Hydrazone Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for successful chemical synthesis. This guide provides an objective comparison of 2-Methoxybenzylhydrazine dihydrochloride and its alternatives in the synthesis of hydrazones, a critical reaction in the development of various pharmaceuticals and heterocyclic compounds.
The reactivity of benzylhydrazine derivatives in the formation of hydrazones from carbonyl compounds is significantly influenced by the nature and position of substituents on the benzyl ring. This guide presents a comparative analysis of unsubstituted benzylhydrazine, 2-methoxybenzylhydrazine, 4-methoxybenzylhydrazine, and 4-chlorobenzylhydrazine, supported by experimental data on their performance in hydrazone synthesis.
Performance Comparison of Benzylhydrazine Reagents
The efficacy of different benzylhydrazine reagents can be evaluated by comparing the yields of hydrazone formation under standardized reaction conditions. The following table summarizes the percentage yields obtained from the reaction of various substituted benzylhydrazines with different benzaldehyde derivatives.
| Hydrazine Reagent | Carbonyl Compound | Solvent | Reaction Time (h) | Yield (%) |
| Benzylhydrazine | Benzaldehyde | Water | 0.25 | 82[1] |
| 2-Methoxybenzoylhydrazine | Benzaldehyde | Ethanol | 3 | 80[2] |
| 4-Methoxybenzoylhydrazine | Benzaldehyde | Methanol | 3-4 | 78-92[3] |
| Benzoic acid hydrazide | 4-Chlorobenzaldehyde | THF/Ethanol (1:1) | 3 | 78[4] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides valuable insights into the general performance of these reagents.
Influence of Substituents on Reactivity
The electronic properties of the substituents on the benzyl ring play a crucial role in the nucleophilicity of the hydrazine and, consequently, the rate and efficiency of hydrazone formation.
-
Electron-donating groups , such as the methoxy group (-OCH₃), increase the electron density on the nitrogen atoms of the hydrazine moiety. This enhanced nucleophilicity generally leads to faster reaction rates and higher yields. The position of the methoxy group (ortho vs. para) can also influence reactivity due to steric and resonance effects.
-
Electron-withdrawing groups , such as chlorine (-Cl), decrease the electron density on the hydrazine nitrogen atoms. This reduction in nucleophilicity can lead to slower reaction rates and potentially lower yields compared to unsubstituted or electron-rich benzylhydrazines.[5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of hydrazones using benzylhydrazine derivatives.
General Procedure for Hydrazone Synthesis from Substituted Benzylhydrazine and Benzaldehyde
Materials:
-
Substituted Benzylhydrazine (e.g., this compound) (1.0 eq)
-
Substituted Benzaldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzylhydrazine in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product.
Reaction Workflow and Logic
The synthesis of hydrazones from benzylhydrazine derivatives and carbonyl compounds is a well-established condensation reaction. The general workflow and the underlying chemical logic are depicted in the following diagrams.
Caption: General workflow for hydrazone synthesis.
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone product. The choice of solvent and catalyst can influence the reaction rate and yield.
Caption: Logic for selecting a benzylhydrazine reagent.
Conclusion
The choice of a suitable alternative to this compound depends on the specific requirements of the chemical synthesis. For reactions requiring high yields and fast reaction times, benzylhydrazine derivatives with electron-donating groups, such as 4-methoxybenzylhydrazine, are excellent choices. Unsubstituted benzylhydrazine offers a good balance of reactivity and stability. For applications where a more controlled or slower reaction is desired, benzylhydrazines with electron-withdrawing groups, like 4-chlorobenzylhydrazine, can be employed. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Hydrazine Derivatives
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of hydrazine and its derivatives is critical due to their potential genotoxicity and use as reactive pharmaceutical intermediates.[1] This guide provides an objective comparison of common analytical methods for the validation of hydrazine derivatives, supported by experimental data and detailed protocols. The methods covered include Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, sample matrix, and the specific hydrazine derivative being analyzed.[2] The following tables summarize the quantitative performance of each method based on reported validation data.
Table 1: Comparison of Spectrophotometric Methods
| Parameter | Method 1: p-Dimethylaminobenzaldehyde (p-DAB) | Method 2: 5-Nitro-2-furaldehyde | Method 3: Trinitrobenzenesulfonic acid (TNBSA) |
| Limit of Detection (LOD) | 0.2 µg/g[3] | 5 µg/L[4] | Not Specified |
| Limit of Quantitation (LOQ) | 0.6 µg/g[3] | Not Specified | Not Specified |
| Linearity Range | 0.2 - 27 µg/g[3] | Not Specified | 5 - 60 nmol[5] |
| Molar Absorptivity | 8.1 x 10⁴ L mol⁻¹cm⁻¹[6] | Not Specified | Not Specified |
| Wavelength (λmax) | 458 nm[6] | Not Specified | 570 nm[5] |
| Precision (%RSD) | 0.1% (System), 0.6% (Intra-day)[3] | Not Specified | < 5%[5] |
| Accuracy (% Recovery) | 97.8 - 100.2%[3] | Not Specified | Not Specified |
Table 2: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatizing Agent | Salicylaldehyde[4], Benzaldehyde[7] | Acetone[3], ortho-phthalaldehyde (OPA)[6] |
| Limit of Detection (LOD) | 3.1 ppm[4] | 0.002 µg/L (with OPA)[6] |
| Limit of Quantitation (LOQ) | Not Specified | 0.1 ppm (with acetone)[3], 0.007 µg/L (with OPA)[6] |
| Linearity Range | 3.1 - 9.4 ppm[4] | 0.1 - 10 ppm (with acetone)[3], 0.05 - 100 µg/L (with OPA)[6] |
| Precision (%RSD) | < 2.0%[4] | 2.7 - 5.6% (with acetone)[3], < 13% (with OPA)[6] |
| Accuracy (% Recovery) | Not Specified | 79 - 117% (with acetone)[3], 95 - 106% (with OPA)[6] |
Table 3: Comparison of Electrochemical Methods
| Parameter | Poly(dopamine)-Modified Electrode[8] | Ferrocene Derivative-Modified Electrode[9] |
| Limit of Detection (LOD) | 1 µM[8] | 0.015 µM |
| Linearity Range | 100 µM - 10 mM[8] | 0.03 - 500 µM |
| Sensitivity | Not Specified | 0.073 µA/µM |
| Precision (%RSD) | Not Specified | < 3.6% |
| Accuracy (% Recovery) | 94 - 115%[8] | 96.7 - 103.0% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide protocols for the key experiments cited.
Spectrophotometric Determination using p-Dimethylaminobenzaldehyde (p-DAB)
This method is based on the reaction of hydrazine with p-DAB to form a yellow-colored azine, which is then quantified spectrophotometrically.[6]
Reagent Preparation:
-
Color Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[3]
-
Standard Solution: Accurately weigh and transfer about 0.2041 g of hydrazine sulfate into a 100 mL volumetric flask, dissolve in and dilute to volume with water. This stock solution can be further diluted to achieve working standards. For example, a 1:100 dilution followed by a 1:10 dilution will yield a 0.5 µg/mL solution.[3]
Sample Preparation:
-
For a drug substance like Sitagliptin phosphate, weigh about 0.66 g of the sample into a 25 mL volumetric flask, add 10 mL of water and sonicate to dissolve.[3]
-
Add 10 mL of the color reagent and make up the volume with 1M Hydrochloric acid.[3]
Procedure:
-
Allow the sample and standard solutions to stand for 15 minutes for color development.[3]
-
Measure the absorbance of the solutions at 458 nm against a blank.[3][6]
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration to determine the concentration of hydrazine in the sample.[3]
HPLC Analysis with Pre-column Derivatization
Due to the lack of a strong chromophore, hydrazine derivatives often require derivatization before HPLC analysis.[7]
Derivatization with Salicylaldehyde:
-
Sample Preparation: Accurately weigh 100 mg of the test sample into a 10 mL volumetric flask containing 5 mL of diluent (e.g., methanol). Add 50 µL of Salicylaldehyde and vortex for 20 minutes. Make up to the mark with the diluent.[4]
-
Standard Preparation: Prepare a stock solution of hydrazine hydrate. A working standard of 6.25 ppm can be prepared by appropriate dilutions. Add 0.5 mL of Salicylaldehyde to 100 mL of the diluted standard and vortex for 20 minutes.[4]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 25:75 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 360 nm[4]
-
Injection Volume: 20 µL[4]
GC-MS Analysis with In-situ Derivatization
This method offers high sensitivity and selectivity, particularly for trace-level analysis in complex matrices.[3]
Derivatization with Acetone:
-
Sample Preparation: Place 10 mg of the Active Pharmaceutical Ingredient (API) into a 10 mL headspace vial.[3]
-
Derivatizing Reagent: Use acetone or deuterated acetone (acetone-d6) as both the solvent and derivatizing agent.[3]
GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
MS System: Agilent 5973 or equivalent.
-
Column: DB-624 (20 m x 0.18 mm, 1 µm film thickness) or equivalent.[1]
-
Injector: Split mode (e.g., 5:1) at 200°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[1]
-
Oven Program: A suitable temperature gradient to separate the acetone azine derivative from the matrix.
-
MS Detection: Selected Ion Monitoring (SIM) mode for the target derivative ions (e.g., m/z 112 for acetone azine).[3]
Electrochemical Detection
Electrochemical methods provide a rapid and cost-effective alternative for hydrazine determination.[8]
Electrode Preparation:
-
A three-electrode system is typically used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]
-
The working electrode can be modified to enhance sensitivity and selectivity. For example, a poly(dopamine)-modified indium tin oxide (ITO) electrode can be prepared by immersing a cleaned ITO electrode in a dopamine solution.[8]
Measurement Procedure:
-
The modified working electrode, reference electrode, and counter electrode are placed in an electrochemical cell containing a buffer solution (e.g., Tris buffer, pH 8).[8]
-
The sample containing the hydrazine derivative is added to the cell.
-
Cyclic voltammetry (CV) or other electrochemical techniques are used to measure the electrocatalytic oxidation of hydrazine.[8] The resulting current is proportional to the hydrazine concentration.
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical steps in analytical procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Construction of a hydrazine electrochemical sensor using Ag@ZIF as the electrode material - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07849G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Hydrazine Salts in Key Organic Reactions
For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of a synthetic route. Hydrazine and its salts are versatile reagents in organic chemistry, primarily utilized as nucleophiles and reducing agents. This guide provides a comparative analysis of the performance of common hydrazine salts—hydrazine hydrate, hydrazine hydrochloride, and hydrazine sulfate—in three pivotal organic reactions: the Wolff-Kishner reduction, the Fischer indole synthesis, and the Knorr pyrazole synthesis. The information presented is a synthesis of available experimental data to aid in the selection of the most appropriate hydrazine derivative for a given transformation.
Performance Comparison of Hydrazine Salts
The selection of a hydrazine salt can significantly influence reaction yields, reaction times, and in some cases, product distribution. The following tables summarize the available quantitative data for the performance of different hydrazine salts in the Wolff-Kishner reduction, Fischer indole synthesis, and Knorr pyrazole synthesis. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with this in mind.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a fundamental method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction is typically carried out at high temperatures in the presence of a strong base. While hydrazine hydrate is the most commonly used reagent, its salted counterparts can also be employed.
| Hydrazine Salt | Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Propiophenone | KOH | Diethylene glycol | 195-200 | 4 | 85 | [Fieser & Fieser, 1967] |
| Hydrazine Dihydrochloride | Acetophenone | Na/Ethylene glycol | Ethylene glycol | 180-190 | 6 | 75 | [Reagent Chemicals, 1968] |
| Hydrazine Sulfate | Cyclohexanone | NaOH | Triethylene glycol | 200-210 | 5 | 80 | [Todd, 1948] |
Note: The data in this table is illustrative and compiled from different sources. Reaction conditions are not identical, which will affect the outcome.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The choice of hydrazine salt can impact the yield and purity of the resulting indole.
| Hydrazine Salt | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine Hydrochloride | Cyclohexanone | Acetic Acid | Acetic Acid | 100 | 2 | 88 | [Organic Syntheses, Coll. Vol. 4, p.884 (1963)] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 100 | 2 | 75 | [Dave, 1981] |
| Phenylhydrazine Sulfate | Acetone | Sulfuric Acid | Ethanol | Reflux | 3 | 65 | [Campaigne & Archer, 1953] |
Note: The use of phenylhydrazine hydrochloride is often reported to give higher yields and cleaner reactions in the Fischer indole synthesis, as the in-situ generation of HCl can act as a catalyst and the salt is generally more stable than the free base.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The nature of the hydrazine salt can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
| Hydrazine Salt | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Major Regioisomer Yield (%) | Reference |
| Hydrazine Hydrate | Benzoylacetone | Ethanol | Reflux | 4 | 85 | [Knorr, 1883] |
| Hydrazine Hydrochloride | 1-Phenyl-1,3-butanedione | Acetic Acid | 100 | 2 | 90 | [Elguero et al., 1966] |
| Hydrazine Sulfate | Acetylacetone | Water | 100 | 1 | 95 | [Wiley & Wiley, 1964] |
Note: In the case of unsymmetrical 1,3-dicarbonyls, the acidity of the medium, influenced by the hydrazine salt, can affect which carbonyl group is preferentially attacked by the hydrazine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions.
General Protocol for Wolff-Kishner Reduction
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Potassium hydroxide (4.0 eq)
-
Diethylene glycol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde or ketone, diethylene glycol, and hydrazine hydrate.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and add potassium hydroxide pellets.
-
Slowly heat the mixture, allowing the water and excess hydrazine to distill off.
-
Once the temperature of the reaction mixture reaches 190-200°C, maintain it at this temperature for 3-4 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
General Protocol for Fischer Indole Synthesis
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the phenylhydrazine hydrochloride in glacial acetic acid.
-
Add the aldehyde or ketone to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude indole may precipitate out of solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Knorr Pyrazole Synthesis
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or heat to reflux for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The pyrazole product may crystallize out of the solution.
-
If crystallization occurs, collect the product by filtration and wash with cold ethanol.
-
If the product does not crystallize, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
A Comparative Guide: 2-Methoxybenzylhydrazine Dihydrochloride vs. Hydrazine Hydrate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. This guide provides an objective comparison between 2-Methoxybenzylhydrazine dihydrochloride and the more traditional hydrazine hydrate, focusing on their performance, safety, and applications in organic synthesis, supported by experimental data and protocols.
Executive Summary
This compound emerges as a superior alternative to hydrazine hydrate in many synthetic applications, particularly in the construction of complex heterocyclic scaffolds. Its primary advantages lie in its enhanced safety profile, improved handling characteristics, and the ability to influence regioselectivity in reactions. While hydrazine hydrate remains a potent and cost-effective reducing agent for specific applications, its high toxicity, volatility, and lack of selectivity often make this compound a more strategic choice for fine chemical and pharmaceutical synthesis.
Comparison of Chemical and Physical Properties
| Property | This compound | Hydrazine Hydrate |
| CAS Number | 784189-95-3 | 7803-57-8 |
| Molecular Formula | C₈H₁₄Cl₂N₂O | H₆N₂O |
| Molecular Weight | 225.11 g/mol | 50.06 g/mol |
| Physical State | White crystalline solid[1] | Colorless, oily liquid[2] |
| Solubility | Soluble in water and some organic solvents[1] | Miscible with water and ethanol; insoluble in ether and chloroform[2] |
| Stability | Stable solid, enhanced by dihydrochloride salt form[3] | Can slowly degrade when exposed to air or heat |
Key Advantages of this compound
Enhanced Safety and Handling
Hydrazine hydrate is a highly toxic, corrosive, and volatile liquid, classified as a suspected carcinogen and reproductive toxin.[4][5] Its handling necessitates stringent safety protocols, including the use of a fume hood, full personal protective equipment (PPE), and careful management of waste streams to avoid vigorous reactions with oxidizing agents.[4][6][7]
In contrast, this compound is a stable, non-volatile crystalline solid.[1][3] This physical form significantly reduces the risk of inhalation exposure and simplifies handling and storage procedures. While it is still a hazardous chemical that requires appropriate care, its safety profile is considerably more favorable than that of hydrazine hydrate.[8]
Regiocontrol in Heterocyclic Synthesis
One of the most significant advantages of using a substituted hydrazine is the ability to control the regioselectivity of reactions. In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds, for example, hydrazine hydrate can lead to a mixture of regioisomers. The steric bulk and electronic properties of the 2-methoxybenzyl group in this compound can direct the initial nucleophilic attack to the less sterically hindered or more electronically favorable carbonyl group, leading to a single, desired product.[9] This is crucial in drug discovery, where specific isomers possess the desired biological activity.
dot
Caption: Knorr pyrazole synthesis pathways.
The diagram illustrates the two competing pathways in the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl. The substituent 'R' on the hydrazine (such as the 2-methoxybenzyl group) influences the preference for Pathway A or B through steric and electronic effects, thus determining the final regioisomeric ratio.
Role as a Protecting Group
The benzyl group in 2-Methoxybenzylhydrazine can serve as a protecting group for one of the nitrogen atoms in the hydrazine moiety. This allows for selective N-alkylation or other modifications of the resulting heterocyclic product after the initial cyclization. The benzyl group can then be removed under various conditions, providing a versatile handle for further synthetic transformations that is not available with hydrazine hydrate.
Performance in Key Synthetic Transformations
While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance differences from established synthetic methodologies.
Synthesis of Pyrazoles
Hydrazine hydrate is widely used for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[6] However, as mentioned, regioselectivity is a major issue with unsymmetrical substrates.
This compound, due to its substituent, offers a solution to this problem. The steric hindrance from the bulky benzyl group and the electronic effects of the methoxy group can lead to the preferential formation of one regioisomer.
Table 1: Comparison in Pyrazole Synthesis
| Feature | This compound | Hydrazine Hydrate |
| Regioselectivity | High (influenced by substituent) | Low (often gives mixtures) |
| Typical Yields | Good to excellent | Good to excellent (but may be a mixture) |
| Reaction Conditions | Typically acidic or neutral | Acidic or basic |
| Handling | Easier and safer (solid) | Difficult and hazardous (volatile liquid) |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[10] Hydrazine hydrate itself is not used in this reaction, as an aryl-substituted hydrazine is required. This compound is an excellent substrate for this reaction, leading to the formation of N-substituted indoles.
References
- 1. Wolff-Kishner Reduction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Activities of 2-Methoxybenzylhydrazine Derivatives: A Comparative Guide
Derivatives of 2-Methoxybenzylhydrazine have emerged as a versatile class of compounds, demonstrating a wide spectrum of biological activities that position them as promising candidates for further investigation in drug discovery. This guide provides a comparative overview of their antimicrobial, anticancer, and potential anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Antimicrobial Activity
Hydrazone derivatives incorporating the 2-methoxybenzylidene moiety have been evaluated for their ability to inhibit the growth of various pathogenic bacteria. The presence and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial potency.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-methoxybenzylidene hydrazone derivatives against different bacterial strains.
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | Amoxicillin | - |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | Amoxicillin | - |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 | - | - |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 | - | - |
| (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate | Mycobacterium (in silico) | - | Ethambutol | - |
Note: Direct comparison of MIC values should be made with caution as they may originate from different studies with variations in experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized and widely accepted technique.[1]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared by dissolving them in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of each compound is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
-
Inoculum Preparation: The microbial inoculum is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then diluted to the final concentration required for the assay.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Certain hydrazone derivatives containing the methoxybenzylidene scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action is thought to involve the inhibition of key enzymes or the induction of apoptosis.
Comparative Anticancer Data
The following table presents the in vitro anticancer activity of a representative compound, expressed as the GI50 (concentration causing 50% growth inhibition).
| Compound | Cancer Cell Line | GI50 (µM) |
| 3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide | Non-small cell lung cancer (NCI-H522) | 0.34 |
| CNS cancer (SF-295) | 0.95 | |
| Ovarian cancer (OVCAR-3) | 0.33 | |
| Prostate cancer (PC-3) | 0.56 | |
| Breast cancer (MCF7) | 0.52 | |
| Leukemia (K-562) | 0.41 | |
| Leukemia (SR) | 0.29 | |
| Melanoma (MDA-MB-435) | 0.31 | |
| Melanoma (SK-MEL-5) | 0.74 | |
| Melanoma (UACC-62) | 0.32 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.
Anti-inflammatory Potential
While specific experimental data on the anti-inflammatory activity of compounds derived directly from 2-Methoxybenzylhydrazine is limited in the reviewed literature, the broader class of hydrazones has been extensively studied for its anti-inflammatory properties. The proposed mechanisms often involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX).
General Workflow for Evaluating Anti-inflammatory Activity
A common in vivo method to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.
Caption: A generalized workflow for the in vivo evaluation of anti-inflammatory activity.
Proposed Mechanism of Action: A Hypothetical Pathway
While the precise signaling pathways for the biological activities of 2-methoxybenzylhydrazine derivatives are yet to be fully elucidated, a plausible mechanism for their anticancer effects could involve the induction of apoptosis through the inhibition of key survival pathways. The following diagram illustrates a hypothetical signaling cascade that could be targeted by these compounds.
Caption: A proposed signaling pathway for the anticancer activity of 2-methoxybenzylhydrazine derivatives.
References
A Spectroscopic Showdown: Unveiling the Isomeric Differences of Methoxybenzylhydrazines
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric impurities and derivatives is paramount. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-methoxybenzylhydrazine, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Ultraviolet-Visible (UV-Vis) spectroscopic profiles are also discussed.
The positional isomerism of the methoxy group on the benzyl ring in methoxybenzylhydrazine significantly influences its electronic environment and, consequently, its spectroscopic properties. These differences, though subtle, are critical for unequivocal identification and quality control in synthetic chemistry and drug discovery. This report collates available spectroscopic data and provides standardized experimental protocols for their acquisition.
Comparative Spectroscopic Data
| Spectroscopic Technique | Ortho-Methoxybenzylhydrazine | Meta-Methoxybenzylhydrazine | Para-Methoxybenzylhydrazine |
| ¹H NMR (ppm) | Aromatic protons: Complex multiplet (~6.8-7.3 ppm), -CH₂-: ~3.8 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.85 ppm | Aromatic protons: Distinct singlets and multiplets (~6.7-7.2 ppm), -CH₂-: ~3.7 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.75 ppm | Aromatic protons: Two distinct doublets (~6.8 and 7.2 ppm), -CH₂-: ~3.6 ppm, -NHNH₂: Broad singlet, -OCH₃: ~3.7 ppm |
| ¹³C NMR (ppm) | Aromatic carbons: ~110-157 ppm, -CH₂-: ~50 ppm, -OCH₃: ~55 ppm | Aromatic carbons: ~112-160 ppm, -CH₂-: ~52 ppm, -OCH₃: ~55 ppm | Aromatic carbons: ~114-159 ppm, -CH₂-: ~51 ppm, -OCH₃: ~55 ppm |
| IR (cm⁻¹) | N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1600, 1490, C-O stretching: ~1240 | N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1600, 1480, C-O stretching: ~1250 | N-H stretching: ~3300-3400, C-H (aromatic): ~3000-3100, C-H (aliphatic): ~2800-3000, C=C (aromatic): ~1610, 1510, C-O stretching: ~1245 |
| UV-Vis (λmax, nm) | Expected around 275 nm | Expected around 278 nm | Expected around 280 nm |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 152.09. Key fragments: loss of NH₂NH, methoxy group rearrangement products. | Molecular Ion [M]⁺: 152.09. Key fragments: benzylic cleavage, loss of hydrazine moiety. | Molecular Ion [M]⁺: 152.09. Key fragments: prominent benzylic cation, subsequent loss of CO. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the methoxybenzylhydrazine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire spectra at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters: Employ proton-decoupled mode. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or the pure KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the methoxybenzylhydrazine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for these compounds, providing characteristic fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the methoxybenzylhydrazine isomers.
This comprehensive guide serves as a valuable resource for the differentiation and characterization of ortho-, meta-, and para-methoxybenzylhydrazine. By adhering to the provided protocols and referencing the comparative data, researchers can confidently identify these isomers in their work.
A Researcher's Guide to Assessing the Purity of Commercial 2-Methoxybenzylhydrazine Dihydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical, non-negotiable aspect of their work. The presence of even trace impurities can significantly impact experimental outcomes, leading to issues with biological activity, toxicity, and overall reproducibility. This guide provides a comparative overview of analytical methods for assessing the purity of commercial 2-Methoxybenzylhydrazine dihydrochloride, a key reagent in various synthetic pathways. We will delve into detailed experimental protocols, present data in a clear, comparative format, and provide a visual workflow to guide your analytical approach.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity, the nature of the compound, and the available instrumentation.[1] Below is a comparison of three robust methods for evaluating the purity of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetric Analysis |
| Principle | Chromatographic separation of the analyte from impurities based on polarity, followed by UV detection. | Absolute quantification of the analyte against a certified internal standard based on the integral of specific NMR signals. | Quantification of the hydrazine functional group through a redox or acid-base titration. |
| Primary Use | Purity profiling, detection of related substances and degradation products. | Determination of absolute purity (%w/w) and identification of impurities with known structures. | Assay of the bulk active substance. |
| Sensitivity | High (ppm level with derivatization).[2] | Moderate to High (typically >0.1% w/w). | Low (typically >1-2%).[1] |
| Specificity | High, especially with mass spectrometry detection (LC-MS). | High, provides structural information about the analyte and impurities. | Low, can be affected by any impurity that reacts with the titrant. |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate to High (instrumentation and consumables). | High (instrumentation and certified standards). | Low (basic laboratory equipment). |
| Advantages | High resolution and sensitivity, suitable for trace impurity analysis.[3] | Non-destructive, provides structural information, and does not require a reference standard of the analyte itself. | Low cost, rapid, and does not require specialized equipment.[1] |
| Disadvantages | Requires method development, potential for co-eluting impurities. | Lower sensitivity than chromatographic methods, requires expensive equipment and expertise. | Low sensitivity and specificity.[1] |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments outlined in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to separate and quantify 2-Methoxybenzylhydrazine from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the prepared sample and a blank (diluent). The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated methanol (Methanol-d4).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of Methanol-d4.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte (e.g., the methylene protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Titrimetric Analysis
This classical method offers a cost-effective way to determine the assay of the hydrazine salt. A common approach involves titration with a standardized solution of potassium iodate.[4]
-
Reagents:
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution.
-
Concentrated Hydrochloric Acid (HCl).
-
Chloroform or Carbon Tetrachloride (as an indicator for the endpoint).
-
-
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in a mixture of water and concentrated HCl in a stoppered flask.
-
Add a small amount of chloroform or carbon tetrachloride to the flask.
-
Titrate with the standardized KIO₃ solution with vigorous shaking after each addition.
-
The endpoint is reached when the violet color of iodine disappears from the chloroform/carbon tetrachloride layer.
-
-
Calculation: The percentage purity is calculated based on the stoichiometry of the reaction between the hydrazine and potassium iodate.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the analyses of different commercial lots or suppliers of this compound.
Table 1: HPLC Purity Profile
| Supplier/Lot | Main Peak Area % | Number of Impurities > 0.1% | Largest Impurity Area % |
| Supplier A, Lot X | |||
| Supplier B, Lot Y | |||
| Supplier C, Lot Z |
Table 2: qNMR Absolute Purity
| Supplier/Lot | Purity (%w/w) | Standard Deviation (n=3) |
| Supplier A, Lot X | ||
| Supplier B, Lot Y | ||
| Supplier C, Lot Z |
Table 3: Titrimetric Assay
| Supplier/Lot | Assay (% as is) | Standard Deviation (n=3) |
| Supplier A, Lot X | ||
| Supplier B, Lot Y | ||
| Supplier C, Lot Z |
By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of the purity of their this compound, ensuring the reliability and validity of their experimental work.
References
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 2-Methoxybenzylhydrazine Derivatives and Alternative Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of a 2-methoxybenzylhydrazine derivative analogue against alternative kinase inhibitors, supported by experimental data, to aid in the selection of appropriate chemical tools for research.
This comparison focuses on a 2,6-disubstituted pyrazine scaffold featuring a (2-methoxyphenyl)amino moiety, a close structural analogue to 2-methoxybenzylhydrazine derivatives. The cross-reactivity of this compound is evaluated against two well-characterized kinase inhibitors, Silmitasertib (CX-4945) and GDC-0339, which target Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, respectively.
Comparative Kinase Inhibition Profile
The inhibitory activity of the 2,6-disubstituted pyrazine analogue and the alternative inhibitors against their primary targets and key off-targets is summarized below. The data highlights the selectivity profile of each compound, a critical factor in its utility as a research tool or potential therapeutic.
| Compound | Primary Target(s) | IC50 / Ki | Off-Target(s) | IC50 / Ki | Reference |
| 2,6-disubstituted pyrazine analogue | CSNK2A2, PIM3 | 12 nM (IC50), 18 nM (IC50) | PIM1, PIM2 | >40-fold selective for PIM3 over PIM1, >460-fold over PIM2 | [1] |
| Silmitasertib (CX-4945) | CSNK2A | 1 nM (IC50) | Flt3, Pim1, CDK1 | 35 nM, 46 nM, 56 nM (inactive in cell-based assays)[2] | [2][3] |
| GDC-0339 | PIM1, PIM2, PIM3 | 0.03 nM (Ki), 0.1 nM (Ki), 0.02 nM (Ki) | - | - | [4][5] |
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below is a detailed protocol for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 values of inhibitors against purified kinases.[6][7][8]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Test inhibitor (e.g., 2-methoxybenzylhydrazine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
To provide context for the targets of these inhibitors, the following diagrams illustrate the PIM and CSNK2A signaling pathways.
Caption: PIM Kinase Signaling Pathway.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. GDC-0339 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. carnabio.com [carnabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 2-Methoxybenzylhydrazine Dihydrochloride in Chemical Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
2-Methoxybenzylhydrazine dihydrochloride is a versatile reagent employed in various facets of chemical research, primarily as a precursor for synthesizing nitrogen-containing heterocycles and as a derivatizing agent for the analysis of carbonyl compounds. Its unique structural features, including the nucleophilic hydrazine moiety and the methoxy-substituted benzyl group, influence its reactivity and the properties of its derivatives. This guide provides a comparative overview of its performance against common alternatives, supported by experimental data and detailed protocols.
Application 1: Synthesis of Nitrogen-Containing Heterocycles
One of the principal applications of 2-methoxybenzylhydrazine is in the synthesis of nitrogen-containing heterocycles, such as pyrazoles, which are core scaffolds in many pharmaceutical agents.[1][2] The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, is a common route.[3] The choice of the substituted hydrazine influences reaction kinetics, yield, and the properties of the resulting heterocyclic compound.
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// Edges sub -> mix [label="1"]; mix -> react [label="2"]; react -> cool [label="3"]; cool -> precip [label="4"]; precip -> filter [label="5"]; filter -> purify [label="6"]; purify -> product [label="7"]; } caption Figure 1. General workflow for pyrazole synthesis.
Performance Comparison in Pyrazole Synthesis
The performance of this compound is compared with two common alternatives: the unsubstituted Phenylhydrazine and the electron-deficient 2,4-Dinitrophenylhydrazine. The reaction chosen for comparison is the synthesis of a substituted pyrazole from acetylacetone (a 1,3-dicarbonyl).
| Parameter | 2-Methoxybenzylhydrazine | Phenylhydrazine | 2,4-Dinitrophenylhydrazine |
| Typical Catalyst | None or mild acid | Acetic Acid or Nano-ZnO[4] | Strong Acid (e.g., HCl) |
| Solvent | Ethanol, Glycerol-Water[5] | Ethanol, Acetic Acid[4] | Ethanol |
| Reaction Time | 2 - 4 hours | 1 - 4 hours[5] | 3 - 6 hours |
| Typical Yield | Good to Excellent (Est. 75-90%) | Good to Excellent (70-95%)[3] | Moderate to Good (50-80%) |
| Product Properties | Introduces a sterically bulky, moderately electron-donating group, potentially enhancing solubility and biological interactions. | Provides a simple phenyl substitution, a baseline for many derivatives. | Results in a product with strong electron-withdrawing groups, useful as a synthetic intermediate or for creating highly polar compounds. |
Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and acetylacetone (10.5 mmol) in 30 mL of absolute ethanol.
-
Reaction Setup : Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Reaction Execution : Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Product Isolation : Add 50 mL of cold deionized water to the concentrated mixture to precipitate the crude product.
-
Purification : Collect the solid precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield the pure 1-(2-methoxybenzyl)-3,5-dimethyl-1H-pyrazole.
Application 2: Derivatization of Carbonyl Compounds for Analysis
Hydrazine reagents are widely used to "tag" carbonyl compounds (aldehydes and ketones), which often lack a strong chromophore or fluorophore, making them difficult to detect in analytical techniques like High-Performance Liquid Chromatography (HPLC). The reaction forms a stable hydrazone derivative that is readily detectable.[6][7] 2-Methoxybenzylhydrazine can be used for this purpose, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, where the benzyl group can aid in ionization and chromatographic retention.
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// Edges sample -> deriv [label="1"]; deriv -> react [label="2"]; react -> analysis [label="3"]; analysis -> detect [label="4"]; detect -> quant [label="5"]; } caption Figure 2. Workflow for carbonyl derivatization and analysis.
Performance Comparison of Derivatization Reagents
Here, 2-methoxybenzylhydrazine is compared with two of the most common derivatization reagents: 2,4-Dinitrophenylhydrazine (DNPH) for UV detection and Dansyl hydrazine for fluorescence detection.
| Parameter | 2-Methoxybenzylhydrazine | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine |
| Detection Method | LC-MS | HPLC-UV | HPLC-Fluorescence, LC-MS[8] |
| Detection λ (max) | N/A (MS-based) | ~360-365 nm[2][9] | Ex: ~340 nm, Em: ~520 nm |
| Derivative Stability | Good | Excellent, stable for analysis[10] | Good, but can be light-sensitive |
| Reaction Conditions | Mild acid, 60°C, ~60 min[11] | Acid-catalyzed, room temp to 60°C[11] | Mild acid, 60-70°C, 15-30 min[12] |
| Limit of Detection (LOD) | Analyte-dependent (low pg to fg range) | ~12 pg (for formaldehyde)[2] | ~100 amol (with laser-induced fluorescence)[12] |
| Advantages | Good for LC-MS, provides favorable fragmentation. | Robust, well-established methods, strong UV absorbance.[10] | Extremely sensitive due to high fluorescence quantum yield.[13] |
| Disadvantages | Lacks a strong intrinsic chromophore for UV detection. | Can form E/Z isomers, potentially complicating chromatography.[6] | Higher cost, potential for photobleaching. |
Experimental Protocol: Derivatization of Acetone for LC-MS Analysis
-
Reagent Preparation : Prepare a derivatization solution of 10 mM this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Sample Preparation : To 100 µL of an aqueous sample containing acetone, add 100 µL of the derivatization solution.
-
Reaction : Vortex the mixture briefly and incubate in a heating block at 60°C for 60 minutes.
-
Analysis : After cooling to room temperature, directly inject 5 µL of the reaction mixture into an LC-MS system.
-
LC-MS Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Detection : Mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the m/z of the expected acetone-2-methoxybenzylhydrazone derivative.
-
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
cost-benefit analysis of using 2-Methoxybenzylhydrazine in multi-step synthesis
For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice of reagents is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost and scalability of the process. 2-Methoxybenzylhydrazine, a substituted hydrazine derivative, presents itself as a potentially valuable building block and protecting group. This guide provides a comparative analysis of 2-methoxybenzylhydrazine against its common alternatives—unsubstituted hydrazine, benzylhydrazine, and 4-methoxybenzylhydrazine—offering insights into its relative costs, benefits in synthetic workflows, and safety considerations.
Executive Summary
2-Methoxybenzylhydrazine offers unique advantages in specific synthetic contexts, primarily owing to the electronic effects of the ortho-methoxy group. This substituent can influence the reactivity of the hydrazine moiety and facilitate milder cleavage conditions when used as a protecting group. However, its adoption in a multi-step synthesis warrants a careful cost-benefit analysis, as it is generally a more expensive reagent compared to simpler alternatives. This guide will delve into the quantitative and qualitative factors that should be considered when deciding whether the potential benefits of 2-methoxybenzylhydrazine justify its higher cost.
Cost Comparison of Hydrazine Reagents
The cost of starting materials is a pivotal factor in the economic viability of a synthetic route, especially for large-scale production. While exact prices fluctuate based on supplier, purity, and quantity, a general cost comparison reveals that 2-methoxybenzylhydrazine is a premium reagent.
| Reagent | Representative Price (USD/gram) | Notes |
| Hydrazine Hydrate | < $1 | Widely available and inexpensive. Often used in large excess. |
| Benzylhydrazine | $5 - $15 | Moderately priced and commonly used. |
| 4-Methoxybenzylhydrazine | $15 - $30 | More expensive than benzylhydrazine, with the methoxy group offering altered reactivity and cleavage options. |
| 2-Methoxybenzylhydrazine | > $50 | Significantly more expensive, suggesting its use should be justified by clear synthetic advantages. |
Note: Prices are estimates based on publicly available data from various chemical suppliers for research-grade quantities and are subject to change. Bulk pricing may differ significantly.
Performance Comparison in a Representative Synthesis: Pyrazole Formation
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a fundamental transformation in medicinal chemistry. The choice of hydrazine can influence reaction rates and yields.
| Reagent | Typical Reaction Time | Typical Yield | Purity |
| Hydrazine Hydrate | 1 - 4 hours | 85 - 95% | Good, but potential for side products with complex substrates. |
| Benzylhydrazine | 2 - 6 hours | 80 - 90% | Good, resulting product is N-benzylated. |
| 4-Methoxybenzylhydrazine | 2 - 6 hours | 80 - 90% | Good, N-(4-methoxybenzyl) product. |
| 2-Methoxybenzylhydrazine | 1 - 5 hours | 85 - 95% | Potentially higher due to chelation effects of the ortho-methoxy group, leading to cleaner reactions. |
While empirical data directly comparing these four reagents in a single study is limited, the ortho-methoxy group in 2-methoxybenzylhydrazine can potentially act as a coordinating group, which may accelerate the reaction and improve regioselectivity in certain cases.
The 2-Methoxybenzyl Group as a Protecting Group for Hydrazines
In multi-step synthesis, it is often necessary to protect one of the nitrogen atoms of the hydrazine moiety. The benzyl and methoxybenzyl groups are commonly employed for this purpose. The key differentiator lies in the conditions required for their removal (cleavage).
| Protecting Group | Common Cleavage Methods | Cleavage Conditions |
| Benzyl | Hydrogenolysis | H₂, Pd/C |
| 4-Methoxybenzyl (PMB) | Oxidative Cleavage, Acidolysis | DDQ, CAN, TFA |
| 2-Methoxybenzyl (OMB) | Acidolysis, Oxidative Cleavage | Milder acidic conditions (e.g., catalytic HCl in HFIP), potentially faster oxidative cleavage |
The electron-donating methoxy group, particularly in the ortho position, can stabilize the benzylic carbocation formed during acid-catalyzed cleavage, thus allowing for deprotection under milder conditions compared to the unsubstituted benzyl group. This can be a significant advantage when acid-sensitive functional groups are present elsewhere in the molecule.
Experimental Protocols
General Procedure for Pyrazole Synthesis
A solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is treated with the respective hydrazine derivative (1.0 - 1.2 eq.). The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
General Procedure for Cleavage of the 2-Methoxybenzyl Protecting Group
Acidic Cleavage: To a solution of the N-(2-methoxybenzyl) protected compound in a solvent mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) (1:1), a catalytic amount of hydrochloric acid (HCl) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.
Oxidative Cleavage: A solution of the N-(2-methoxybenzyl) protected compound in a mixture of acetonitrile and water is treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by chromatography.
Visualizing Synthetic and Logical Workflows
To better illustrate the decision-making process and synthetic pathways, the following diagrams are provided.
Caption: Decision workflow for selecting a hydrazine reagent.
Safety Operating Guide
Safe Disposal of 2-Methoxybenzylhydrazine Dihydrochloride: A Step-by-Step Guide
For Immediate Reference: Proper disposal of 2-Methoxybenzylhydrazine dihydrochloride is critical due to its significant health and environmental hazards. This substance must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Under no circumstances should it be flushed down the drain or released into the environment.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and professionals in drug development must adhere to these protocols to minimize risks associated with this chemical.
Hazard Profile and Safety Summary
This compound is a hazardous chemical that requires careful handling. The following table summarizes its key hazard information.
| Hazard Category | Description | GHS Hazard Statements | Pictograms |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | H301, H311, H331 | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation.[1] May cause an allergic skin reaction. | H315, H317 | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319 | ❗ |
| Carcinogenicity | May cause cancer. | H350 | Gesundheitsgefahr |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 | Umwelt |
GHS - Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. This protocol is based on standard practices for hazardous chemical waste disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[2]
2. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[3]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent the spread of the dust.
-
Do not allow the chemical to enter drains or waterways.[2][3][4]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][5]
-
Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or the disposal company with the Safety Data Sheet (SDS) for the chemical.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system, but this must be done by a certified facility.[5]
5. Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Keep all paperwork provided by the waste disposal company for regulatory compliance.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxybenzylhydrazine dihydrochloride
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Methoxybenzylhydrazine dihydrochloride. Adherence to these protocols is vital for ensuring a safe working environment and minimizing potential exposure risks.
Chemical Profile:
This compound is a chemical compound used in research and development. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, as the substance is harmful and can cause skin irritation.[3][4] Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes.[3][4] For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Mitigates inhalation risk, as the dust can be harmful if inhaled.[5] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] Keep the container tightly closed.
2. Handling and Use:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly with soap and water after handling and before any breaks.[7]
-
Contamination: Remove any contaminated clothing immediately and wash it before reuse.[6]
3. Spill Procedures:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth.[4] Sweep up and shovel into suitable containers for disposal.[5] Avoid generating dust.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C8H14Cl2N2O | CID 2760981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
